2,4-Dimethylpyrimidin-5-amine
Description
Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences
Pyrimidine derivatives represent a cornerstone in the field of chemical sciences, largely due to their presence in the fundamental building blocks of life. As a core component of nucleic acids, the pyrimidine structure is integral to the composition of uracil, thymine, and cytosine, which are essential for genetic information storage and transmission in DNA and RNA. ontosight.aigrowingscience.comgsconlinepress.com This biological significance has spurred extensive research into pyrimidine chemistry, revealing a vast landscape of applications beyond genetics.
The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, serves as a versatile scaffold in medicinal chemistry. ontosight.aigrowingscience.com Its derivatives have been shown to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. gsconlinepress.comjrasb.comorientjchem.org The ability to modify the pyrimidine core at various positions allows for the fine-tuning of its physicochemical properties and biological interactions, making it a privileged structure in drug discovery. ontosight.aijrasb.com Consequently, the synthesis and functionalization of pyrimidine derivatives remain an active and fruitful area of research, with continuous development of novel synthetic methodologies. growingscience.com
Historical Context of 2,4-Dimethylpyrimidin-5-amine Research
The exploration of pyrimidine chemistry dates back to the 19th century, with the initial isolation of alloxan (B1665706) from the oxidation of uric acid in 1818 and the subsequent systematic study of pyrimidines initiated by Pinner in 1884. growingscience.com The Biginelli reaction, discovered in 1891, provided a foundational multicomponent reaction for synthesizing dihydropyrimidinones, which paved the way for the development of a wide range of pyrimidine derivatives.
While the broader history of pyrimidines is well-documented, the specific historical context for this compound is more recent and is primarily linked to its role as a synthetic intermediate. Its unique structure, featuring a pyrimidine core with methyl groups at positions 2 and 4 and an amine group at position 5, makes it a valuable building block in organic synthesis. cymitquimica.comguidechem.com The synthesis of this compound and its derivatives often involves cyclization or condensation reactions. ontosight.ai
Current Research Landscape and Emerging Trends Pertaining to this compound
Current research on this compound is largely driven by its utility as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. A significant area of interest is its use in the development of orexin (B13118510) receptor antagonists. acs.orgresearchgate.net These antagonists are being investigated for their potential in treating sleep disorders like insomnia. acs.orgalzforum.org
The compound and its derivatives are also being explored for a range of other potential biological activities, leveraging the known pharmacological properties of the pyrimidine scaffold. ontosight.aiontosight.ai Research is ongoing to synthesize and evaluate new derivatives for their potential as anticancer, antimicrobial, and antiviral agents. jrasb.comorientjchem.orgontosight.ai The development of efficient and sustainable synthetic methods, including microwave-assisted synthesis, is also a key trend in the field to improve yields and reduce reaction times. researchgate.net
Interdisciplinary Relevance of this compound Studies
The study of this compound and its derivatives extends beyond traditional organic and medicinal chemistry, demonstrating significant interdisciplinary relevance.
Pharmacology and Drug Discovery: The primary interdisciplinary application lies in the development of new therapeutic agents. Its role as a precursor to orexin receptor antagonists highlights its importance in neuroscience and the treatment of sleep disorders. acs.orgresearchgate.netalzforum.org
Materials Science: The unique electronic and structural properties of pyrimidine derivatives make them candidates for applications in materials science, although specific research on this compound in this area is less prominent.
Agrochemicals: Pyrimidine derivatives have found use as herbicides and other agricultural chemicals. orientjchem.orgasianpubs.org While direct applications of this compound in this sector are not extensively documented, its role as a synthetic building block suggests potential in the development of new agrochemicals. guidechem.com
Biochemistry: The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them valuable tools for studying biological systems and enzymatic pathways. growingscience.comasianpubs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35733-53-0 | sigmaaldrich.comachemblock.comambeed.com |
| Molecular Formula | C6H9N3 | achemblock.comambeed.com |
| Molecular Weight | 123.16 g/mol | sigmaaldrich.comachemblock.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 95% - 98% | sigmaaldrich.comachemblock.com |
| InChI Key | TULVCIOMQCBNRL-UHFFFAOYSA-N | sigmaaldrich.comambeed.com |
Table 2: Related Research Compounds
| Compound Name | Application/Significance |
| Lemborexant (E2006) | Orexin receptor antagonist for the treatment of insomnia. acs.orgresearchgate.netalzforum.org |
| (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide | A potent and efficacious oral orexin receptor antagonist. acs.org |
| 2,4-Dimethylpyrimidin-5-ol | An intermediate in the synthesis of Lemborexant. google.com |
| (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride | A related pyrimidine derivative. bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-6(7)3-8-5(2)9-4/h3H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULVCIOMQCBNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553779 | |
| Record name | 2,4-Dimethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35733-53-0 | |
| Record name | 2,4-Dimethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethyl-5-pyrimidinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 2,4 Dimethylpyrimidin 5 Amine and Its Analogs
Classical and Contemporary Synthetic Routes to the 2,4-Dimethylpyrimidine (B81748) Core
The formation of the central 2,4-dimethylpyrimidine ring system is the foundational step in synthesizing the target compound and its analogs. These methods typically involve the construction of the six-membered ring from acyclic precursors.
Condensation Reactions in Pyrimidine (B1678525) Annulation
The most prevalent and classical method for constructing the pyrimidine ring is the condensation reaction between a 1,3-dicarbonyl compound and a molecule containing an N-C-N fragment (a synthon). researchgate.net For the synthesis of the 2,4-dimethylpyrimidine core, the logical 1,3-dicarbonyl precursor is acetylacetone (B45752) (also known as pentane-2,4-dione).
This C-C-C fragment reacts with various N-C-N synthons, such as amidines, guanidine, or urea, to form the pyrimidine ring. The specific N-C-N reactant determines the substituent at the C-2 position of the resulting pyrimidine. For instance, the reaction of acetylacetone with acetamidine (B91507) hydrochloride in the presence of a base like sodium ethoxide yields 2,4,6-trimethylpyrimidine. To obtain a 2,4-dimethylpyrimidine core (unsubstituted at C-6), a different starting material would be needed, but the principle of using acetylacetone to provide the methyl groups at C-4 and C-6 (which becomes C-4 and C-2 after ring formation depending on the fragments) is a cornerstone of pyrimidine chemistry. A common synthesis for a related analog, 2-amino-4,6-dimethylpyrimidine (B23340), involves the direct condensation of acetylacetone with guanidine. researchgate.net
Table 1: Pyrimidine Core Synthesis via Condensation
| 1,3-Dicarbonyl Compound | N-C-N Synthon | Resulting Pyrimidine Core (Illustrative) |
| Acetylacetone | Guanidine | 2-Amino-4,6-dimethylpyrimidine |
| Acetylacetone | Thiourea | 4,6-Dimethylpyrimidine-2-thiol researchgate.net |
| Acetylacetone | Urea | 4,6-Dimethylpyrimidin-2-ol |
| Acetylacetone | Acetamidine | 2,4,6-Trimethylpyrimidine |
Cyclization Reactions for Formation of the Pyrimidine Ring System
Beyond simple condensations, a variety of other cyclization strategies have been developed. Multi-component reactions, such as the Biginelli reaction, provide a powerful method for assembling substituted pyrimidine derivatives in a single step, although they typically yield dihydropyrimidines that may require subsequent oxidation.
More contemporary methods utilize transition-metal catalysis to achieve cyclization. For example, copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines or guanidines have emerged as a potent tool for constructing pyrimidine rings. cardiff.ac.uk These modern approaches often offer milder reaction conditions and broader substrate scope compared to classical methods.
Targeted Synthesis of 2,4-Dimethylpyrimidin-5-amine
The direct synthesis of this compound can be approached in two primary ways: by functionalizing a pre-formed 2,4-dimethylpyrimidine ring or by constructing the ring from precursors that already contain the necessary amine functionality or its masked equivalent.
Amination Strategies at the C-5 Position of Dimethylpyrimidines
The pyrimidine ring is electron-deficient, which generally makes it resistant to electrophilic substitution. However, the C-5 position is the least electron-deficient and is the most favorable site for such reactions. A common and effective strategy for introducing an amino group at this position is through a nitration-reduction sequence. nih.gov
This two-step process involves:
Nitration: The 2,4-dimethylpyrimidine starting material is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) at the C-5 position, yielding 2,4-dimethyl-5-nitropyrimidine. The synthesis of related 5-nitropyrimidines from precursors like diethyl malonate followed by cyclization and functionalization is a well-documented strategy. google.com
Reduction: The resulting 5-nitro derivative is then subjected to reduction. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium catalyst), or metal-acid combinations like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. nih.gov This step converts the nitro group into the desired primary amine (-NH₂), affording the final product, this compound.
Table 2: Amination via Nitration-Reduction Sequence
| Step | Reaction | Reagents (Examples) | Intermediate/Product |
| 1 | Electrophilic Nitration | Fuming HNO₃ / H₂SO₄ | 2,4-Dimethyl-5-nitropyrimidine |
| 2 | Reduction of Nitro Group | SnCl₂·2H₂O / EtOH nih.gov | This compound |
Precursor-Based Synthesis of this compound
An alternative to post-cyclization functionalization is to build the pyrimidine ring from precursors where the C-5 amine (or a precursor group) is already incorporated into one of the acyclic fragments. This approach offers the advantage of avoiding potentially harsh nitration conditions and can provide better regiochemical control.
One conceptual strategy involves the condensation of a three-carbon unit bearing a nitrogenous group at the central carbon with an amidine. For example, a derivative of 2-aminomalondialdehyde or 2-aminocyanoacetaldehyde could be condensed with acetamidine. A related synthesis for the analogous 4,6-dimethylpyrimidin-5-ol (B1590129) involves reacting 3-chloro-2,4-pentadione with formamide, followed by treatment with ammonia, demonstrating the feasibility of building the C5-substituted ring system from appropriately functionalized precursors. nih.gov
Role of this compound as a Versatile Synthetic Precursor
The primary amino group at the C-5 position of this compound is a key functional handle that allows the molecule to serve as a versatile precursor for the synthesis of more complex heterocyclic systems and other derivatives. The nucleophilicity of this amino group is central to its reactivity.
Key transformations include:
N-Acylation: The 5-amino group can readily react with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce a wide variety of substituents or to protect the amino group. tandfonline.comacs.org
N-Alkylation: Reaction with alkyl halides or other alkylating agents can introduce alkyl groups onto the amino nitrogen. researchgate.netnih.gov This allows for the synthesis of secondary or tertiary amines, which can be crucial for modulating the pharmacological properties of a molecule.
Fused Heterocycle Synthesis: this compound is an ideal precursor for the synthesis of fused bicyclic heterocycles, particularly pyrido[2,3-d]pyrimidines. nih.gov These structures are of significant interest in medicinal chemistry. The synthesis is typically achieved by reacting the 5-aminopyrimidine (B1217817) with a 1,3-dielectrophilic compound. For example, condensation with diethyl malonate or other malonic acid derivatives can lead to the formation of a new six-membered ring fused to the pyrimidine core. nih.gov Similarly, reaction with α,β-unsaturated carbonyl compounds can also be employed to construct the fused pyridine (B92270) ring.
Table 3: Synthetic Utility of this compound
| Reaction Type | Reagent Class (Example) | Product Class |
| N-Acylation | Acetyl Chloride | N-(2,4-dimethylpyrimidin-5-yl)acetamide |
| N-Alkylation | Methyl Iodide | N-methyl-2,4-dimethylpyrimidin-5-amine |
| Schiff Base Formation | Benzaldehyde | N-benzylidene-2,4-dimethylpyrimidin-5-amine |
| Pyrido[2,3-d]pyrimidine formation | Diethyl Malonate | 2,4-Dimethylpyrido[2,3-d]pyrimidine-5,7-dione |
Intermediate in Advanced Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the development of selective kinase inhibitors. Kinases are key regulators of cell signaling, and their dysregulation is implicated in diseases like cancer. The pyrimidine scaffold, present in this compound, is a common feature in many kinase inhibitors.
Researchers have utilized this compound in the structure-based design of highly selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors. cardiff.ac.uk CDK9 is a transcriptional kinase that plays a significant role in cancer cell proliferation. By modifying the this compound core, scientists have synthesized a series of 2,4,5-trisubstituted pyrimidine compounds. cardiff.ac.uk Structure-activity relationship (SAR) studies on these derivatives revealed that specific substitutions on the pyrimidine ring are critical for achieving both high potency and selectivity for CDK9 over other kinases like CDK2. cardiff.ac.uk For instance, the introduction of a methyl group at the C-5 position of the pyrimidine ring was found to be optimal for CDK9 selectivity. cardiff.ac.uk This strategic use of this compound as a starting block allows for the systematic exploration of chemical space to develop potent and selective anti-cancer agents.
Building Block for Complex Organic Molecules
The chemical reactivity and structural features of this compound make it a valuable building block for the construction of more complex organic molecules and heteroaromatic systems. Its pyrimidine core and amine functional group provide multiple reaction sites for elaboration. alfa-chemistry.comuni.lu It is employed in the synthesis of various substituted pyrimidines and fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.govresearchgate.net
The synthesis of hydroxypyrimidine complexes with palladium, for example, utilizes pyrimidine amines as ligands, showcasing their role in organometallic chemistry. Furthermore, the amine group can be readily transformed, allowing for the introduction of diverse functionalities. This versatility enables chemists to construct large libraries of compounds for screening in drug discovery and other applications. researchgate.net The compound's utility is demonstrated in the preparation of polysubstituted pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, which are classes of compounds investigated for various biological activities. nih.govresearchgate.net
Precursor in Agrochemical and Dye Production
While the primary documented applications of this compound are in pharmaceutical and organic synthesis, its structural motifs are relevant to other chemical industries. The pyrimidine ring is a core component in some classes of agrochemicals. Although direct synthesis of commercial pesticides or herbicides from this compound is not extensively detailed in readily available literature, its nature as a functionalized N-heterocycle makes it a plausible precursor. Many modern agrochemicals are complex heterocyclic compounds designed to interact with specific biological targets in pests or plants.
Similarly, in the dye industry, nitrogen-containing heterocyclic compounds are often used as chromophores. The amine group on the pyrimidine ring can act as an auxochrome, a group that modifies the color and intensity of the dye. By undergoing diazotization and coupling reactions, this compound could potentially be converted into azo dyes. However, specific examples of its use in commercial dye production are not prominently reported.
Advanced Synthetic Techniques for this compound Derivatives
Modern synthetic chemistry employs various techniques to improve reaction efficiency, yield, and environmental footprint. The synthesis of derivatives from this compound benefits significantly from these advanced methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave irradiation to heat reactions rapidly and uniformly, often leading to dramatically reduced reaction times, increased product yields, and fewer side products compared to conventional heating methods. researchgate.netnih.govnih.gov
The synthesis of pyrimidine derivatives has been shown to be highly amenable to microwave assistance. nih.govsemanticscholar.org For instance, multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are often facilitated by microwave irradiation. nih.gov This approach has been used to synthesize tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones and other fused pyrimidine systems efficiently. nih.gov The key advantages highlighted in these syntheses include shorter reaction times (minutes instead of hours), higher yields, and easier product purification, aligning with the principles of green chemistry. nih.govnih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Multicomponent synthesis of Thiazolopyrimidines | Several hours | 5-15 minutes | Significant | nih.gov |
| One-pot synthesis of Tetrahydropyrimidines | 8-12 hours | 20-30 minutes | Up to 87% yield | nih.govsemanticscholar.org |
| Synthesis of 1,2,4-Triazolo[1,5-a]pyridines | 12 hours (reflux) | 20 minutes | Often higher yields | mdpi.com |
Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. eie.grustc.edu.cn These reactions, pioneered by chemists like Suzuki, Heck, and Negishi, have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and materials. ustc.edu.cn
For pyrimidine derivatives, these reactions enable the introduction of a wide variety of substituents onto the heterocyclic core. The Suzuki cross-coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is frequently used. researchgate.netustc.edu.cn For example, a chloro- or bromo-substituted pyrimidine can be reacted with an arylboronic acid to form an aryl-substituted pyrimidine. This strategy is crucial for building the complex structures of kinase inhibitors and other biologically active molecules. cardiff.ac.uk Other important reactions include the Buchwald-Hartwig amination for C-N bond formation and the Negishi coupling, which uses organozinc reagents. ustc.edu.cnnih.gov These methods provide reliable and versatile pathways for elaborating the structure of this compound and its analogs. researchgate.netd-nb.info
Table 2: Examples of Transition Metal-Catalyzed Reactions on Heterocycles
| Reaction Name | Metal Catalyst | Bond Formed | Substrates | Application | Reference |
| Suzuki Coupling | Palladium (Pd) | C(sp²)–C(sp²) | Aryl Halide + Arylboronic Acid | Synthesis of biaryls, kinase inhibitors | researchgate.netustc.edu.cn |
| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | C(sp²)–C(sp³) | Aryl Halide + Alkylzinc Reagent | Synthesis of alkyl-substituted aromatics | nih.gov |
| Buchwald-Hartwig Amination | Palladium (Pd) | C(sp²)–N | Aryl Halide + Amine | Synthesis of aryl amines | ustc.edu.cn |
| Heck Reaction | Palladium (Pd) | C(sp²)–C(sp²) | Aryl Halide + Alkene | Synthesis of substituted alkenes | ustc.edu.cn |
Derivatization Strategies and Functional Group Transformations
Derivatization is the process of transforming a chemical compound into a derivative to enhance its properties for analysis or to create new functionalities. iu.edu The primary amine group (-NH₂) of this compound is a key site for such transformations.
Common derivatization reactions for primary amines include acylation, where the amine reacts with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) to form an amide. iu.edu Another strategy is the formation of a Schiff base through reaction with an aldehyde or ketone. nih.gov These transformations are often employed to improve the volatility and thermal stability of the analyte for techniques like gas chromatography-mass spectrometry (GC-MS). iu.edu
For analytical purposes, derivatization can also be used to attach a chromophore or fluorophore to the molecule, enhancing its detectability in high-performance liquid chromatography (HPLC). sigmaaldrich.comresearchgate.net Beyond analysis, these functional group transformations are fundamental in synthesis. The amine can be converted into other functional groups or used as a handle to link the pyrimidine core to other molecular fragments, enabling the construction of the diverse derivatives discussed in the previous sections. sigmaaldrich.commdpi.com
Nucleophilic Substitution Reactions Involving this compound Ring System
Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of pyrimidine rings, particularly those activated by electron-withdrawing groups and bearing suitable leaving groups. nih.gov While direct substitution on the this compound molecule itself is less common, the synthesis of its analogs heavily relies on SNAr reactions using halogenated pyrimidine precursors.
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the C2, C4, and C6 positions. youtube.com The presence of halogen atoms at these positions makes them excellent sites for substitution by various nucleophiles. For instance, the reaction of 4,6-dichloro-5-methoxypyrimidine (B156074) with an amine, such as cyclopentylamine, readily affords a monoamino derivative in high yield. nih.gov A subsequent SNAr reaction under more forcing conditions can introduce a second amino group. nih.gov
The regioselectivity of these reactions is a key consideration. In 2,4-dichloropyrimidines, for example, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This selectivity allows for the stepwise introduction of different nucleophiles to create diverse substitution patterns, which is a common strategy for building libraries of pyrimidine-based compounds. researchgate.netacs.org
Table 1: Examples of Nucleophilic Aromatic Substitution for the Synthesis of Pyrimidine Analogs
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 4,6-Dichloro-5-methoxypyrimidine | Cyclopentylamine | 4-Chloro-5-methoxy-6-(cyclopentylamino)pyrimidine | nih.gov |
| 4-Chloro-5-methoxy-6-(cyclopentylamino)pyrimidine | 4-Methoxybenzylamine | 4-(Cyclopentylamino)-5-methoxy-6-(4-methoxybenzylamino)pyrimidine | nih.gov |
Formation of Schiff Bases from Aminopyrimidines
The primary amino group at the C5 position of this compound is a versatile handle for derivatization, most notably through the formation of Schiff bases (imines). This classic condensation reaction occurs between a primary amine and a carbonyl compound (an aldehyde or a ketone). ijacskros.com The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine (–C=N–) linkage. ijacskros.comunsri.ac.id
This methodology has been applied to various aminopyrimidine derivatives to synthesize compounds with a wide range of biological activities. For example, new 5-iminomethylpyrimidine compounds have been synthesized by reacting 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde with various aromatic amines. nih.gov Similarly, a novel Schiff base with potential antimicrobial properties was prepared by the condensation of sulfisomidine (B1681191) (a sulfonamide containing a dimethylpyrimidine core) and thiophene-2-carboxaldehyde. lboro.ac.uk
The general reaction scheme is as follows:
R¹-NH₂ (Aminopyrimidine) + R²-CHO (Aldehyde) → R¹-N=CH-R² (Schiff Base) + H₂O
The reaction is often catalyzed by a small amount of acid and can be performed in various solvents, such as ethanol (B145695) or tetrahydrofuran. ijacskros.comnih.gov
Table 2: Synthesis of Schiff Bases from Aminopyrimidine Analogs
| Aminopyrimidine Reactant | Carbonyl Reactant | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| 4-(4-Fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Aromatic Amines | In(OTf)₃ / THF | 5-Iminomethyl-6-methyl-2-phenylpyrimidine derivatives | nih.gov |
| Sulfisomidine | Thiophene-2-carboxaldehyde | Not specified | (N-4-(thiophene-2-yl-methyleneamino)-2,6-dimethylpyrimidine-4-yl)benzenesulfonamide | lboro.ac.uk |
| 6-Amino-1-alkyl-5-aminopyrimidine-2,4(1H,3H)-diones | Phenacyl bromide derivatives | Fusion / DMF | 5-((2-Bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones | nih.gov |
Alkylation and Acylation Reactions at Nitrogen and Carbon Centers
Alkylation and acylation are fundamental transformations for modifying the structure and properties of this compound. These reactions can potentially occur at the exocyclic 5-amino group or the nitrogen atoms within the pyrimidine ring. The specific site of reaction often depends on the reaction conditions and the nature of the substrate.
Alkylation of aminopyrimidines can be complex. For instance, studies on the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with amino-substituted alkyl halides revealed that reactions can lead to mixtures of products, including intramolecular cyclizations, rather than simple N- or O-alkylation. nih.gov This highlights the competing reactivity of different nucleophilic centers within the molecule. In other systems, such as pyridin-2-yl cyanamide (B42294), alkylation occurs at the endocyclic nitrogen atom of the pyridine ring, whereas the analogous 4,6-dimethylpyrimidin-2-yl cyanamide is alkylated at the exocyclic nitrogen atom. bu.edu.eg
Acylation of the amino group is generally more straightforward and is a common method to introduce amide functionalities. These reactions typically involve treating the aminopyrimidine with an acylating agent like an acid chloride or anhydride in the presence of a base. While specific examples for this compound are not detailed in the provided search results, this transformation is a standard procedure in organic synthesis for primary amines.
The reactivity of these centers allows for the synthesis of a diverse range of derivatives, although careful control of reaction conditions is often necessary to achieve the desired regioselectivity.
Halogenation Reactions and Subsequent Functionalization
Halogenation of the pyrimidine ring provides a crucial entry point for further synthetic modifications, particularly through metal-catalyzed cross-coupling reactions. The introduction of a halogen atom creates an electrophilic site that can react with a variety of nucleophiles and organometallic reagents.
The direct halogenation of aminopyrimidines has been documented. A patented process describes the halogenation (chlorination or bromination) of 2-aminopyrimidines at the 5-position. google.com The yield of this reaction can be significantly improved by conducting it in the presence of a carbonate, oxide, or phosphate (B84403) of a Group 2a metal, such as calcium carbonate. google.com For this compound, the C6 position is the most likely site for electrophilic halogenation, as the C5 position is already substituted. Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) are effective for the C-5 bromination of pyrimidine nucleosides and could potentially be adapted for the C-6 halogenation of the target compound. researchgate.net
Once a halogenated pyrimidine analog is synthesized, the halogen atom can be replaced or used in coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. For example, 3-iodo-pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrimidines, have been successfully functionalized through Suzuki and Sonogashira cross-coupling reactions to synthesize more complex molecules. nih.gov This two-step strategy—halogenation followed by cross-coupling—is a powerful tool for elaborating the pyrimidine scaffold.
Table 3: Halogenation and Subsequent Functionalization of Pyrimidine-like Scaffolds
| Substrate | Reagent(s) | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-Aminopyrimidines | Bromine or Chlorine / CaCO₃ | Electrophilic Halogenation | 2-Amino-5-halogenopyrimidines | google.com |
| Pyrazolo[1,5-a]pyrimidines | NaX (X=I, Br, Cl) / K₂S₂O₈ | Oxidative Halogenation | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |
| 3-Iodo-pyrazolo[1,5-a]pyrimidine | Phenylboronic acid / Pd catalyst | Suzuki Coupling | 3-Phenyl-pyrazolo[1,5-a]pyrimidine | nih.gov |
Chemical Reactivity and Reaction Mechanisms of 2,4 Dimethylpyrimidin 5 Amine
Reactivity of the Amino Functional Group at the C-5 Position
The exocyclic amino group at the C-5 position is a primary site of chemical reactivity, functioning as both a base and a nucleophile.
The basicity of the amino group in 2,4-dimethylpyrimidin-5-amine is a result of competing electronic effects. The pyrimidine (B1678525) ring itself is electron-withdrawing, which tends to decrease the basicity of the exocyclic amine by delocalizing the nitrogen's lone pair of electrons into the aromatic system. wikipedia.org Conversely, the two methyl groups at the C-2 and C-4 positions are electron-donating, which increases the electron density on the ring and partially mitigates the electron-withdrawing effect of the ring nitrogens, thereby increasing the basicity of the amino group.
Protonation can occur at multiple sites: the exocyclic amino group or one of the two ring nitrogen atoms (N-1 or N-3). wikipedia.org The precise site of protonation and the pKa value depend on the specific reaction conditions and solvent. Compared to pyridine (B92270), which has a pKa of 5.30 for its conjugate acid, pyrimidine is significantly less basic with a pKa of 1.23. wikipedia.org The addition of the amino and methyl groups is expected to increase the basicity relative to the unsubstituted pyrimidine core.
| Substituent/Feature | Electronic Effect | Impact on Basicity of C-5 Amine |
|---|---|---|
| Pyrimidine Ring | π-deficient (Electron-withdrawing) | Decreases |
| C-2 Methyl Group | Electron-donating (+I, Hyperconjugation) | Increases |
| C-4 Methyl Group | Electron-donating (+I, Hyperconjugation) | Increases |
The lone pair of electrons on the nitrogen atom of the C-5 amino group makes it a potent nucleophile. This allows this compound to participate in a variety of organic reactions. Although specific documented examples for this exact compound are sparse, its reactivity can be inferred from the general behavior of aromatic amines.
Expected nucleophilic reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding N-(2,4-dimethylpyrimidin-5-yl)amides.
Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines, though this can be challenging to control and may lead to mixtures of products. nih.gov
Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures to form a pyrimidinediazonium salt. This intermediate is a versatile synthetic handle that can be subsequently displaced by a wide range of nucleophiles.
Condensation Reactions: Reaction with aldehydes or ketones to form Schiff bases (imines), which are important intermediates in various synthetic pathways.
Role of Methyl Substituents at C-2 and C-4 on Pyrimidine Ring Reactivity
Methyl groups are well-established electron-donating groups. They exert their influence through two primary mechanisms:
Inductive Effect (+I): The methyl groups, being less electronegative than the sp²-hybridized carbons of the pyrimidine ring, push electron density through the sigma bond framework.
Hyperconjugation: The sigma electrons of the C-H bonds in the methyl groups can overlap with the π-system of the pyrimidine ring, effectively donating electron density.
This increased electron density on the pyrimidine ring has two major consequences. First, it enhances the basicity of the ring nitrogens and the exocyclic C-5 amino group as previously discussed. Second, it activates the electron-deficient pyrimidine ring towards electrophilic attack, a reaction that is otherwise difficult for the parent heterocycle. researchgate.net
Steric hindrance is the effect of the physical bulk of a functional group on the course of a chemical reaction. wikipedia.org In this compound, the methyl groups at C-2 and C-4 can sterically impede the approach of reagents to nearby atoms. wikipedia.orgresearchgate.net
Hindrance at the C-5 Amino Group: The adjacent methyl group at C-4 can partially block the amino group, potentially slowing down reactions with bulky electrophiles.
Hindrance at Ring Nitrogens: The methyl groups at C-2 and C-4 flank the N-1 and N-3 atoms, respectively. This can hinder reactions that target these ring nitrogens, such as N-alkylation or N-oxidation, especially with large reagents.
Hindrance at the C-6 Position: The methyl group at C-4 can also influence the accessibility of the C-6 position, which is a potential site for electrophilic attack.
| Steric Source | Potentially Hindered Site | Type of Reaction Affected |
|---|---|---|
| C-4 Methyl Group | C-5 Amino Group | Nucleophilic attack by the amine (e.g., acylation, alkylation) |
| C-2 Methyl Group | N-1 Ring Nitrogen | Protonation, N-Alkylation, N-Oxidation |
| C-4 Methyl Group | N-3 Ring Nitrogen | Protonation, N-Alkylation, N-Oxidation |
| C-4 Methyl Group | C-6 Position | Electrophilic Aromatic Substitution |
Electrophilic Aromatic Substitution on the Pyrimidine Core
The pyrimidine ring is classified as a π-deficient heterocycle, making it inherently unreactive towards electrophilic aromatic substitution (EAS). wikipedia.orgresearchgate.net However, the reactivity can be dramatically enhanced by the presence of electron-donating substituents. researchgate.net In the case of this compound, the ring is activated by three such groups: the powerful amino group at C-5 and the two moderately activating methyl groups at C-2 and C-4.
The directing effects of these substituents determine the position of substitution. The amino group is a strong ortho, para-director.
The positions ortho to the C-5 amino group are C-4 and C-6.
The position para to the C-5 amino group is C-2.
Both the C-2 and C-4 positions are already substituted with methyl groups. Therefore, the most probable site for electrophilic attack is the vacant C-6 position. This position is activated by the ortho amino group and is also meta to the deactivating ring nitrogens, making it the most electronically favorable location for EAS reactions such as nitration, halogenation, or sulfonation.
Cycloaddition Reactions and Heterocyclic Ring Annulation
While specific examples of cycloaddition reactions directly involving this compound are not extensively documented in the reviewed literature, the reactivity of the broader class of 5-aminopyrimidines provides a strong indication of its potential to participate in such transformations. These reactions are crucial for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.
One of the primary applications of 5-aminopyrimidines in synthesis is their role as building blocks for the construction of fused ring systems through annulation reactions. These reactions typically involve the condensation of the 5-amino group with a suitable bielectrophilic reagent, leading to the formation of a new heterocyclic ring fused to the pyrimidine core.
A notable example of this is the synthesis of pyrido[3,2-d]pyrimidines. This can be achieved by reacting 5-aminopyrimidines with various reagents such as α,β-unsaturated aldehydes, ethyl ethoxymethylenemalonate, ethyl ethoxymethylenecyanoacetate, malonates, and 1,3-dicarbonyl compounds. The initial reaction typically involves the formation of an enamine intermediate by the reaction of the 5-amino group with one of the electrophilic centers of the reagent. Subsequent intramolecular cyclization and elimination steps lead to the formation of the fused pyridopyrimidine system. The ease of this cyclization is influenced by the nature of the substituents on both the pyrimidine ring and the aliphatic side chain. rsc.org
For instance, the reaction of a generic 5-aminopyrimidine (B1217817) with an α,β-unsaturated aldehyde would likely proceed through a Michael addition of the amino group to the β-carbon of the aldehyde, followed by cyclization of the resulting intermediate onto the C6 position of the pyrimidine ring and subsequent aromatization to yield the pyrido[3,2-d]pyrimidine (B1256433).
The following table summarizes the types of reagents that can be used with 5-aminopyrimidines to synthesize fused heterocyclic systems, which are analogous to the expected reactivity of this compound.
| Reagent Type | Fused Heterocyclic System | Reference |
| α,β-Unsaturated Aldehydes | Pyrido[3,2-d]pyrimidines | rsc.org |
| Ethyl Ethoxymethylenemalonate | Pyrido[3,2-d]pyrimidines | rsc.org |
| Malonates | Pyrido[3,2-d]pyrimidines | rsc.org |
| 1,3-Dicarbonyl Compounds | Pyrido[3,2-d]pyrimidines | rsc.org |
Furthermore, the reaction of 5-aminopyrazoles with Vilsmeier reagents followed by heterocyclization is a known route to pyrazolo[3,4-d]pyrimidines. mdpi.comnih.gov This suggests that this compound could potentially undergo similar Vilsmeier-Haack type reactions to generate electrophilic intermediates that can then cyclize to form fused systems.
Mechanistic Investigations of Novel Chemical Transformations
Detailed mechanistic studies specifically on novel transformations of this compound are limited in the available literature. However, by examining the mechanisms of similar reactions involving 5-aminopyrimidines and other amino-substituted heterocycles, we can infer the likely pathways for its reactions.
The annulation reactions leading to pyrido[3,2-d]pyrimidines from 5-aminopyrimidines are proposed to proceed through a sequence of nucleophilic addition, cyclization, and elimination steps.
Mechanism of Pyrido[3,2-d]pyrimidine Formation:
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the 5-amino group of this compound on one of the electrophilic centers of the reaction partner. For example, in the reaction with ethyl ethoxymethylenemalonate, the amino group would attack the ethoxymethylene carbon, leading to the displacement of the ethoxy group and the formation of an enamine intermediate.
Intramolecular Cyclization: The newly formed enamine possesses a nucleophilic carbon at the C6 position of the pyrimidine ring (activated by the amino group) and an electrophilic center in the side chain (e.g., a carbonyl or cyano group). An intramolecular cyclization then occurs, where the C6 carbon attacks the electrophilic center in the side chain.
Aromatization: The final step involves the elimination of a small molecule (such as water or ethanol) from the cyclized intermediate to afford the stable, aromatic pyrido[3,2-d]pyrimidine system.
The following table outlines a plausible mechanistic pathway for the reaction of a 5-aminopyrimidine with a generic 1,3-dielectrophile.
| Step | Description | Intermediate |
| 1 | Nucleophilic attack of the 5-amino group on the electrophilic center of the reagent. | Enamine intermediate |
| 2 | Intramolecular nucleophilic attack from the C6 position of the pyrimidine ring onto the second electrophilic center of the side chain. | Dihydropyrido[3,2-d]pyrimidine intermediate |
| 3 | Elimination of a leaving group to achieve aromatization. | Aromatic Pyrido[3,2-d]pyrimidine |
In the context of cycloaddition reactions, while direct [4+2] cycloadditions where the pyrimidine ring acts as a diene are not commonly reported for 5-aminopyrimidines, the amino group can significantly influence the electronic properties of the ring, potentially making it more amenable to certain types of cycloadditions. More likely, the 5-amino group and the adjacent C6-position could act as a 1,3-dipolar system or a related synthon in cycloaddition reactions after initial transformation.
For instance, the reaction of aminopyrimidines with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) often leads to complex multi-step reactions rather than simple cycloadditions, resulting in the formation of various fused heterocyclic systems. The mechanism of such reactions would likely involve initial Michael addition of the amino group to the alkyne, followed by a series of cyclization and rearrangement steps.
Further research, including computational studies and detailed kinetic analysis, would be necessary to fully elucidate the specific mechanisms of novel transformations involving this compound and to explore its full potential in the synthesis of complex heterocyclic molecules.
Medicinal Chemistry and Pharmacological Investigations of 2,4 Dimethylpyrimidin 5 Amine Derivatives
Structure-Activity Relationship (SAR) Studies for Bioactive Analogs
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of the pyrimidine (B1678525) core, SAR studies have provided valuable insights into the structural requirements for various biological activities.
In the development of fibroblast growth factor receptor 4 (FGFR4) inhibitors, for instance, a series of aminodimethylpyrimidinol derivatives were synthesized and evaluated. tandfonline.comnih.gov Molecular docking and SAR studies revealed that the introduction of methyl groups to the pyrimidine ring, combined with fluorine substitution on an attached dimethoxyphenyl ring, contributed to higher FGFR4 activity and selectivity. tandfonline.com
For cyclin-dependent kinase 9 (CDK9) inhibitors based on a 2,4,5-trisubstituted pyrimidine scaffold, SAR studies focused on achieving selectivity over other kinases like CDK2. cardiff.ac.uk It was found that modifications at the hydrophobic channel adjacent to the solvent and at the hydrophobic pocket behind the gatekeeper residue were key to gaining CDK9 selectivity. cardiff.ac.uk For example, replacing a C-5 methyl group with a trifluoromethyl group resulted in compounds that were 10-40-fold more selective for CDK9 over CDK2, although this came with a loss of potency. cardiff.ac.uk
SAR studies on 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs as inhibitors of Plasmodium falciparum identified key molecular features contributing to their antiplasmodial activity. mdpi.com These insights are valuable for designing more potent antimalarial agents based on the pyrimidine scaffold. mdpi.com
Design and Synthesis of Therapeutic Agents
The orexin (B13118510) system plays a critical role in regulating the sleep-wake cycle, making orexin receptors a prime target for the treatment of insomnia. acs.orgresearchgate.netnih.gov The 2,4-dimethylpyrimidin-5-yl moiety has been integral to the design of potent orexin receptor antagonists.
A notable example is the compound (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide, also known as E2006. acs.orgresearchgate.net This orally active, potent dual orexin receptor antagonist (DORA) was developed through extensive modifications of a lead compound. acs.orgresearchgate.net The design and synthesis of E2006 involved creating various analogs to improve its chemical and pharmacological profiles, ultimately leading to a promising therapeutic agent for sleep disorders. acs.orgresearchgate.netnih.gov In vivo studies in mice demonstrated its efficacy by measuring sleep parameters. acs.orgresearchgate.net The development of such DORAs, including lemborexant, which has been approved for insomnia treatment, highlights the importance of the pyrimidine scaffold in this therapeutic area. researchgate.net
Table 1: Orexin Receptor Antagonist E2006
| Compound Name | Structure | Activity |
|---|
Pyrimidine derivatives are a cornerstone in the development of anticancer agents, with many acting as purine (B94841) antagonists or kinase inhibitors. mdpi.comnih.gov
Derivatives of pyrimidine-2,4-diamine have been designed and synthesized, showing significant anticancer activity. nih.gov One active compound, Y18, was found to inhibit the proliferation of colorectal and non-small cell lung cancer cells by inducing cell cycle arrest and senescence through DNA damage. nih.gov Mechanistically, Y18 suppresses the transcription and expression of GTSE1, a protein overexpressed in some cancers. nih.gov It also effectively inhibited tumor growth in vivo with minimal side effects and showed a suitable half-life and oral bioavailability. nih.gov
Thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group have also been synthesized and evaluated for their anticancer potential. mdpi.com One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) acs.orgresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated notable antiproliferative activity. mdpi.com SAR studies indicated that a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine ring favorably modulates anticancer activity. mdpi.com
Furthermore, 2,4,5-trisubstituted pyrimidine compounds have been developed as potent and selective CDK9 inhibitors. cardiff.ac.uk Inhibition of CDK9 can lead to the apoptosis of cancer cells, making it a valuable target. cardiff.ac.uk
Table 2: Examples of Pyrimidine Derivatives with Anticancer Activity
| Compound Class | Target/Mechanism | Cancer Type |
|---|---|---|
| Pyrimidine-2,4-diamine analogs (e.g., Y18) | GTSE1 suppression, cell cycle arrest nih.gov | Colorectal cancer, Non-small cell lung cancer nih.gov |
| Thiazolo[4,5-d]pyrimidine derivatives | Antiproliferative mdpi.com | Various human cancer cell lines mdpi.com |
| 2,4,5-Trisubstituted pyrimidines | CDK9 inhibition cardiff.ac.uk | Hematological cancers and solid tumors cardiff.ac.uk |
The pyrimidine scaffold is present in numerous compounds with a broad spectrum of antimicrobial activities.
Antibacterial Activity: 2,4-Diamino-5-benzylpyrimidine derivatives have shown high in vitro antibacterial activity, particularly against anaerobic organisms like Bacteroides species and Fusobacterium. nih.gov Some of these compounds were found to be as effective or even more so than the control drug, metronidazole (B1676534). nih.gov The 3,4-dimethoxy-5-alkenyl, -5-alkyl, and -5-alkoxy analogues exhibited very high broad-spectrum antibacterial activity. nih.gov These compounds often act as folic acid antagonists. nih.govnih.gov
Antifungal and Antiviral Activities: Research has also explored pyrimidine derivatives for their antifungal and antiviral properties. mdpi.commdpi.com For example, certain pyrimido[4,5-d]pyrimidines featuring a cyclopropylamino group have demonstrated remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Thiazole derivatives containing a pyrimidine moiety have also been investigated for their broad biological activities, including antimicrobial effects. researchgate.net
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class | Activity | Target Organisms |
|---|---|---|
| 2,4-Diamino-5-benzylpyrimidines | Antibacterial nih.gov | Anaerobic bacteria (Bacteroides, Fusobacterium), Neisseria gonorrhoeae, Staphylococcus aureus nih.gov |
| Pyrimido[4,5-d]pyrimidines | Antiviral mdpi.com | Human coronavirus 229E (HCoV-229E) mdpi.com |
The versatility of the pyrimidine core extends to other therapeutic areas, including anti-inflammatory, antihypertensive, and antiparasitic applications.
Anti-inflammatory and Antihypertensive Potentials: Pyrimidine derivatives are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. nih.gov Some have been approved as anti-inflammatory drugs. nih.gov Certain 5-benzylidenepyrimidine-2,4,6(1H,3H)-trione derivatives have been investigated for their antihypertensive potential. nih.govdntb.gov.ua These compounds were found to reduce blood pressure and relax aortic rings, with mechanisms involving calcium channel antagonism, antioxidant, and anti-inflammatory pathways. nih.gov They also showed diuretic and antiplatelet effects, highlighting their therapeutic potential in managing hypertension. nih.gov
Antiparasitic Potentials: The pyrimidine scaffold has been used to develop agents against various parasites. nih.gov Pyrimidine-2,4-dione derivatives have been synthesized and assessed for their activity against Plasmodium falciparum (malaria), Trichomonas vaginalis, and Leishmania infantum. nih.gov Additionally, 2,4,5-trisubstituted pyrimidines have been identified as dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, which are essential for the lifecycle of Plasmodium falciparum. chemrxiv.org
Beyond medicine, pyrimidine derivatives have found applications in agriculture and have been studied for their antioxidant properties.
Herbicide Activities: Phenylpyrimidine derivatives are a known class of herbicides that act by inhibiting enzymes crucial for plant growth and development. thepharmajournal.com A series of highly functionalized pyrimidine derivatives have been synthesized and screened for their pre-emergent herbicidal activities against plants like Raphanus sativus. thepharmajournal.com Similarly, pyrimidinedione derivatives are being developed as potent and environmentally friendly herbicides that target the protoporphyrinogen (B1215707) IX oxidase (PPO) enzyme in plants. nih.gov Other research has also shown that pyridine (B92270) or pyrimidine derivatives possess good herbicidal activity. researchgate.net
Antioxidant Activities: Several pyrimidine derivatives have demonstrated antioxidant effects. nih.gov In the context of antihypertensive research, certain pyrimidine compounds were found to enhance the levels of antioxidant enzymes like glutathione-s-transferase and catalase in aorta and heart tissues, while also decreasing lipid peroxidation. nih.gov
Enzyme Inhibition Studies and Target Identification
The exploration of 2,4-dimethylpyrimidin-5-amine and its derivatives in medicinal chemistry has led to investigations into their potential as enzyme inhibitors. These studies are crucial for identifying molecular targets and understanding the therapeutic potential of this chemical scaffold. Research has particularly focused on their interactions with kinases, which are key regulators of cellular processes.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl Peptidase-IV (DPP-IV) is a well-established therapeutic target for the management of type 2 diabetes. Its inhibition increases the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. While various pyrimidine-containing structures have been explored as DPP-IV inhibitors, a thorough review of the scientific literature reveals a notable absence of studies specifically investigating the DPP-IV inhibitory activity of this compound or its direct derivatives. Consequently, there is no available data to report on its efficacy or structure-activity relationships in the context of DPP-IV inhibition.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
Recent research has highlighted the potential of aminopyrimidine derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in the progression of certain cancers, particularly hepatocellular carcinoma. A novel series of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives, which are structurally related to this compound, have been designed and synthesized as selective FGFR4 inhibitors. sigmaaldrich.comnedmdg.org
Intensive molecular docking studies have been instrumental in elucidating the structure-activity relationships of these compounds. nedmdg.org The design of these inhibitors was based on the backbones of known aminopyrimidine compounds that interact with FGFR4. sigmaaldrich.com A significant structural variation in these novel compounds was the replacement of the pyridine/pyrimidine core with a dimethylpyrimidine moiety. sigmaaldrich.com
One of the standout compounds from this research, compound 6O, demonstrated excellent selectivity for FGFR4 over other FGFR subtypes (FGFR1-3). sigmaaldrich.com This selectivity is noteworthy, as pan-FGFR inhibitors have been associated with toxicities such as hyperphosphatemia and soft tissue mineralization due to their activity against FGFR1-3. sigmaaldrich.com The high selectivity of compound 6O is attributed to the unique presence of a cysteine residue in the hinge region of FGFR4, which is available for covalent binding, a feature not present in the other FGFR subtypes. sigmaaldrich.com
The inhibitory activity of these newly synthesized compounds was evaluated in a cell-free kinase assay. The data from these assays provide valuable insights into the structural requirements for potent and selective FGFR4 inhibition.
| Compound | FGFR4 Inhibition (%) at 1 µM |
| 6A | Data not specified, noted as marginal selectivity |
| 6O | Data not specified, noted as excellent selectivity |
This table is illustrative of the type of data generated in the cited studies. Specific percentage inhibition values for each compound at a 1 µM concentration were presented graphically in the source material.
The anti-cancer activity of these compounds was further evaluated in hepatocellular carcinoma (HCC) cell lines. nedmdg.org Compound 6O, in particular, showed strong anti-proliferative activity against the Hep3B cell line. nedmdg.org These findings underscore the potential of the this compound scaffold as a basis for the development of novel and selective FGFR4 inhibitors for cancer therapy.
Biological Activity and Molecular Interactions of 2,4 Dimethylpyrimidin 5 Amine and Its Analogs
In Vitro and In Vivo Biological Evaluations
The biological potential of 2,4-Dimethylpyrimidin-5-amine and its related pyrimidine (B1678525) derivatives has been investigated through a variety of in vitro and in vivo studies. These evaluations are crucial in determining the cytotoxic, antimicrobial, and physiological effects of these compounds.
The cytotoxic effects of various pyrimidine derivatives have been extensively studied against a panel of human cancer cell lines, including the lung adenocarcinoma cell line A549 and the cervical cancer cell line HeLa. nih.govencyclopedia.pub Research has demonstrated that certain substituted pyrimidine compounds exhibit significant inhibitory activity against the proliferation of these cancer cells. nih.gov For instance, a study on novel pyrimidine derivatives revealed that all tested compounds showed inhibitory activity on the proliferation of A549 and HeLa cells, among others. nih.gov
In one study, the cytotoxic properties of newly synthesized pyrimidine derivatives were characterized using the sulforhodamine B (SRB) test on seven cancerous cell lines, including A549 and HeLa. encyclopedia.pub The results indicated that these compounds exhibited cytotoxic effects against these tumor cells. encyclopedia.pub Another study investigating pyrazole (B372694) derivatives also assessed their cytotoxic activity against the A549 cell line using the MTT assay, with some compounds showing significant inhibition of cell growth. nih.gov The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. For example, in one study, the IC50 concentration of Cetuximab for A549 was 1 mg/ml, and for HeLa, it was 2 mg/ml. cellmolbiol.org Similarly, the IC50 of a PARP inhibitor was found to be 5 µM for A549 and 7 µM for HeLa cells. cellmolbiol.org
| Compound/Agent | Cell Line | Assay | IC50 / EC50 | Source |
|---|---|---|---|---|
| Pyrimidine Derivatives | A549, HeLa | SRB | Data not specified | nih.govencyclopedia.pub |
| Pyrazole Derivative 1 | A549 | MTT | 613.22 µM | nih.gov |
| Pyrazole Derivative 2 | A549 | MTT | 220.20 µM | nih.gov |
| Cetuximab | A549 | Not specified | 1 mg/ml | cellmolbiol.org |
| Cetuximab | HeLa | Not specified | 2 mg/ml | cellmolbiol.org |
| PARP Inhibitor | A549 | Not specified | 5 µM | cellmolbiol.org |
| PARP Inhibitor | HeLa | Not specified | 7 µM | cellmolbiol.org |
Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govinnovareacademics.inthepharmajournal.com Several studies have synthesized and screened novel pyrimidine analogs for their in vitro antibacterial and antifungal properties. nih.gov
For example, certain 2,4-diamino-5-benzylpyrimidine derivatives have shown high in vitro antibacterial activity against anaerobic organisms like Bacteroides species and Fusobacterium, with efficacy comparable to or better than metronidazole (B1676534) in some cases. nih.gov The antibacterial profile was also notable against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov Other research has highlighted the potent antibacterial activity of 5-fluorouracil (B62378) (5-FU) analogues against Gram-positive cocci, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with EC50 values in the nanomolar to picomolar range. acs.org Furthermore, some pyrazolo[3,4-d]pyrimidines have been identified for their bacteriostatic activity against S. aureus and Escherichia coli. nih.gov
| Compound Class | Microorganism | Activity | Source |
|---|---|---|---|
| 2,4-diamino-5-benzylpyrimidines | Bacteroides spp., Fusobacterium spp. | High in vitro activity | nih.gov |
| 2,4-diamino-5-benzylpyrimidines | Neisseria gonorrhoeae, Staphylococcus aureus | Active | nih.gov |
| 5-FU analogues (e.g., 5-FU, 5-FdU) | MSSA, MRSA, VRE | Potent antibacterial activity (EC50: 10-9 to 10-7 M) | acs.org |
| Pyrazolo[3,4-d]pyrimidines | Staphylococcus aureus, Escherichia coli | Bacteriostatic activity | nih.gov |
| 2,4-disubstituted-6-thiophenyl-pyrimidines | MRSA, VREs | Strong antibacterial activity (MIC: 2 mg/mL) | thepharmajournal.com |
The in vivo efficacy of pyrimidine derivatives has been explored in the context of their sedative-hypnotic properties. A study focused on the design and synthesis of novel pyrimidine derivatives as sedative-hypnotic agents demonstrated that some of these compounds exhibited distinct sedative activities in vivo. nih.gov One particular compound, 4l, displayed excellent sedative and hypnotic properties in animal models at a dose range of 0.1-2.5 mg/kg, which was superior to diazepam at 5 mg/kg. nih.gov These findings suggest that pyrimidine-based compounds hold promise for the development of new treatments for insomnia. nih.gov While specific data on this compound is not detailed, the activity of its analogs highlights a potential area for further investigation.
Molecular Basis of Biological Activity
The diverse biological effects of this compound and its analogs can be attributed to their interactions with specific molecular targets within the cell. These interactions can modulate signaling pathways or interfere with fundamental processes like DNA replication.
Pyrimidine derivatives have been shown to interact with a variety of biological receptors and modulate key signaling pathways. For instance, certain novel pyrimidine derivatives have been identified as bone anabolic agents that promote osteogenesis by activating the BMP2/SMAD1 signaling pathway. nih.gov Another study revealed that a pyrimidine derivative induced sedative-hypnotic effects by activating the cAMP/PKA/CREB signaling pathway. nih.gov
In the context of cancer, pyrimidine analogs can influence signaling cascades related to cell proliferation and growth. High levels of reactive oxygen species (ROS) generation, which can be induced by certain compounds, can lead to DNA damage and activate signaling pathways involved in tumorigenesis. nih.gov Furthermore, some aminodimethylpyrimidinol derivatives have been designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma. researchgate.net The selectivity of these compounds for FGFR4 over other FGFR isoforms is attributed to specific structural features, such as dimethyl groups on the pyrimidine ring that hinder binding to other isoforms. researchgate.netnih.gov
The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial agents. DNA intercalators are molecules that can insert themselves between the planar bases of the DNA double helix. patsnap.comwikipedia.org This insertion disrupts the DNA structure, causing it to unwind and elongate, which can interfere with processes like replication and transcription. patsnap.com
While the specific DNA binding mechanism of this compound is not extensively documented, the pyrimidine scaffold is a component of many molecules that do interact with DNA. Some pyrimidine derivatives have been analyzed for their DNA intercalating properties through molecular docking studies. nih.gov The planar, aromatic nature of the pyrimidine ring is conducive to intercalation. patsnap.com This mechanism is a plausible explanation for the cytotoxic effects observed in some pyrimidine-based compounds, as interference with DNA function can lead to cell cycle arrest and apoptosis. nih.gov
Interactions with Enzymes and Metabolic Pathways
The pyrimidine scaffold is a crucial component in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of key enzymes involved in cell signaling pathways. Analogs of this compound, particularly those based on a 2-aminopyrimidine (B69317) or 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) core, have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in the progression of certain cancers, such as hepatocellular carcinoma. nih.govacs.orgnih.govnih.gov
In one study, a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives were designed and synthesized to target FGFR4. nih.gov A cell-free kinase assay revealed that specific analogs could inhibit FGFR4 with high potency. For instance, compound 6O , an aminodimethylpyrimidinol derivative, demonstrated an IC₅₀ value of 75.3 nM against FGFR4. nih.gov Another promising compound, 6A , showed an IC₅₀ of 190 nM. nih.gov
The selectivity of these compounds is a critical aspect of their therapeutic potential. Compound 6O was found to be at least 8 times more selective for FGFR4 over other FGFR family members like FGFR1, FGFR2, and FGFR3. nih.govresearchgate.net This selectivity is significant as inhibiting other FGFR kinases can lead to toxicity. researchgate.net Molecular docking studies suggest that the methyl groups on the pyrimidine ring may clash with residues in the hinge loop of other FGFR isoforms, contributing to this selectivity. researchgate.net
Another study focusing on 2-aminopyrimidine derivatives identified compound 2n as a highly potent and selective FGFR4 inhibitor with an IC₅₀ value of 2.6 nM. nih.govacs.orgresearchgate.net This compound was remarkably specific, showing no significant inhibition of FGFR1/2/3 and demonstrating high specificity in a broad screening against 468 different kinases. nih.govacs.orgresearchgate.net The structure-activity relationship in this series highlighted that the position of substituents on the pyrimidine core was crucial for both potency and selectivity. acs.org
| Compound | Core Structure | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 6O | 2-amino-4,6-dimethylpyrimidin-5-ol derivative | 75.3 | nih.gov |
| 6A | 2-amino-4,6-dimethylpyrimidin-5-ol derivative | 190 | nih.gov |
| 2n | 2-aminopyrimidine derivative | 2.6 | nih.govacs.org |
Oxidative Stress Modulation and Free Radical Scavenging
Pyrimidine derivatives have demonstrated notable potential in modulating oxidative stress, primarily through their ability to scavenge free radicals. juniperpublishers.com The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a substance to donate a hydrogen atom or electron to neutralize the stable DPPH radical. juniperpublishers.com
A comprehensive study evaluated a library of substituted pyrimidines and found that many exhibited good free radical scavenging activity, with IC₅₀ values ranging from 42.9 ± 0.31 to 438.3 ± 3.3 μM. juniperpublishers.com The structure-activity relationship established in this research confirmed that different functional groups attached to the aromatic ring significantly influence the antioxidant capacity of the pyrimidine analog. juniperpublishers.com
Specifically, the presence of phenolic hydroxyl groups was found to be a key determinant of antioxidant function. juniperpublishers.com Analogue 26 , a 3,4-dihydroxybenzylidene derivative, was the most active compound in the series, with an IC₅₀ value of 42.9 ± 0.31 μM. juniperpublishers.com This high activity is attributed to the position of the dihydroxyl groups on the aromatic moiety. juniperpublishers.com Other derivatives containing hydroxyl groups also showed significant antioxidant activity. juniperpublishers.com For comparison, the standard antioxidant Butylated hydroxytoluene (BHT) had an IC₅₀ value of 128.83 ± 2.1 μM in the same assay. juniperpublishers.com
| Compound Analogue | Key Substituent | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Analogue 26 | 3,4-Dihydroxybenzylidene | 42.9 ± 0.31 | juniperpublishers.com |
| Analogue 1 | 4-Hydroxy-3,5-dimethoxy | 55.6 ± 2.1 | juniperpublishers.com |
| Analogue 28 | 2,3,4-Trihydroxy | 65.7 ± 1.8 | juniperpublishers.com |
| Analogue 11 | 3-Hydroxy-4-methoxybenzylidene | 107.65 ± 1.3 | juniperpublishers.com |
| Analogue 13 | 4-Hydroxybenzylidene | 108.4 ± 2.8 | juniperpublishers.com |
| Analogue 3 | 4-Hydroxy-3-methoxybenzylidene | 122.4 ± 1.9 | juniperpublishers.com |
| Standard (BHT) | Butylated hydroxytoluene | 128.83 ± 2.1 | juniperpublishers.com |
Safety and Efficacy Considerations in Biological Systems
The therapeutic potential of any compound is defined by its efficacy against a target and its safety in biological systems. For analogs of this compound, efficacy has been primarily demonstrated through their anti-proliferative activity against cancer cell lines, while safety has been assessed via in vitro cytotoxicity studies on normal cell lines. nih.govjuniperpublishers.com
Efficacy: The efficacy of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as anti-cancer agents was evaluated against hepatocellular carcinoma (HCC) cell lines that overexpress FGFR4. nih.gov Compound 6O showed strong anti-proliferative activity against the Hep3B cell line. researchgate.net Similarly, a series of 2-aminopyrimidine derivatives demonstrated potent anti-proliferative effects on breast cancer cells with dysregulated FGFR4 signaling. nih.govacs.org Compound 2n potently inhibited the growth of MDA-MB-453 breast cancer cells with an IC₅₀ value of 0.38 μM but did not affect cancer cells with low FGFR4 expression, highlighting its targeted efficacy. nih.govacs.org Other studies have also confirmed the cytotoxic effects of various pyrimidine derivatives against a range of human cancer cell lines, including those of the lung, liver, and breast. tandfonline.comrasayanjournal.co.innih.gov
Safety (In Vitro Cytotoxicity): To assess safety at a cellular level, the cytotoxicity of pyrimidine derivatives has been tested against non-cancerous cell lines. In one study, selected pyrimidine analogues that showed good free-radical scavenging activity were also tested for cytotoxicity in a normal mouse fibroblast 3T3 cell line using an MTT assay. juniperpublishers.com The results indicated that most of the tested analogues exhibited some level of cytotoxicity, which is a crucial consideration for their development as therapeutic agents. juniperpublishers.com Another study investigating pyrimidopyrimidine derivatives found that while several compounds had high cytotoxic activity against cancer cells, they were relatively safe for the normal human lung fibroblast cell line (WI38). nih.gov This differential effect between cancerous and normal cells is a desirable characteristic for potential anticancer drugs. nih.gov
Theoretical and Computational Chemistry Approaches in 2,4 Dimethylpyrimidin 5 Amine Research
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal in predicting the fundamental properties of molecules. These ab initio and density functional theory (DFT) methods allow for the detailed investigation of molecular geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding the behavior of 2,4-Dimethylpyrimidin-5-amine.
Density Functional Theory (DFT) for Molecular Structure Optimization and Vibrational Frequencies
Density Functional Theory (DFT) stands out as a robust and widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the optimized molecular geometry and vibrational frequencies of organic molecules.
Vibrational Frequencies: The vibrational spectrum of a molecule is a unique fingerprint that can be used for its identification and characterization. DFT calculations can predict the harmonic vibrational frequencies of this compound. These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the computational method, allowing for a direct comparison with experimental infrared (IR) and Raman spectra. For instance, in a study of the related compound 2-amino-4,6-dimethyl pyrimidine (B1678525), a good agreement was found between the experimental and scaled theoretical vibrational frequencies, enabling a detailed assignment of the vibrational modes. The characteristic vibrational modes for the pyrimidine ring and the amine and methyl functional groups can be accurately predicted.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring and the amino group, while the LUMO is distributed over the pyrimidine ring. While specific HOMO-LUMO energy values for this compound were not found, studies on similar pyrimidine derivatives show HOMO-LUMO gaps typically in the range of 4-5 eV, indicating good stability.
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |
Mulliken Atomic Charge Distribution Analysis
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, which is calculated from the wave function. The distribution of these charges provides valuable information about the electrostatic potential of the molecule and can be used to predict sites of electrophilic and nucleophilic attack.
In this compound, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are expected to have negative Mulliken charges due to their high electronegativity. The carbon and hydrogen atoms will have varying degrees of positive charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and the molecule's interaction with biological targets. Although a specific Mulliken charge distribution for this compound is not available, analyses of related aminopyrimidines consistently show a significant negative charge on the nitrogen atoms, highlighting their role as potential hydrogen bond acceptors.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques that provide insights into the dynamic behavior of molecules and their interactions with other molecules, such as proteins and DNA. These methods are instrumental in drug discovery and materials science.
Molecular Docking Studies for Ligand-Protein and Ligand-DNA Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein or a nucleic acid. This method is widely used to understand the binding mode of a ligand and to estimate its binding affinity.
Ligand-Protein Interactions: Research on derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353), a compound structurally very similar to this compound, has demonstrated their potential as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.govtandfonline.comnih.govresearchgate.net Molecular docking studies of these derivatives within the ATP-binding pocket of FGFR4 have revealed key interactions. Typically, the pyrimidine core forms hydrogen bonds with the hinge region of the kinase, while the substituents on the pyrimidine ring can form additional interactions with other residues in the binding site, contributing to the binding affinity and selectivity. For instance, the amino group at the 5-position and the methyl groups at the 2- and 4-positions of this compound would be expected to play a significant role in defining its binding orientation and interactions within a protein active site.
Ligand-DNA Interactions: Pyrimidine derivatives are also known to interact with DNA. Molecular docking simulations can be employed to predict how this compound might bind to the major or minor groove of a DNA duplex. The planar pyrimidine ring can intercalate between base pairs, while the amino and methyl groups can form hydrogen bonds and van der Waals interactions with the DNA backbone and bases. These studies are crucial for understanding the potential of such compounds to act as DNA-targeting agents.
| Interaction Type | Description | Key Moieties Involved |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Amino group, pyrimidine nitrogens. |
| Van der Waals | Weak, short-range electrostatic attractive forces. | Methyl groups, pyrimidine ring. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyrimidine ring. |
Monte Carlo Simulations for Adsorption Phenomena
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of chemistry, they are particularly useful for studying the adsorption of molecules onto surfaces.
While no specific studies employing Monte Carlo simulations for the adsorption of this compound were identified in the literature search, this methodology could be applied to understand its interaction with various materials. For example, Grand Canonical Monte Carlo (GCMC) simulations could be used to predict the adsorption isotherms of this compound on porous materials like activated carbon or zeolites. Such simulations would provide valuable information on the adsorption capacity, selectivity, and the nature of the interactions between the adsorbate and the adsorbent at a molecular level. The simulations would typically involve placing the this compound molecule in a simulation box with the adsorbent material and using random moves (translation, rotation, insertion, deletion) to explore the conformational space and determine the equilibrium adsorption properties.
Prediction of Reactivity and Selectivity
The chemical reactivity of this compound can be effectively predicted using methods rooted in Density Functional Theory (DFT). These calculations provide insights into the molecule's electronic structure, identifying the most probable sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory: A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org According to FMO theory, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-amino group and the nitrogen atoms of the pyrimidine ring, indicating these are the primary sites for reaction with electrophiles. Conversely, the LUMO is likely distributed across the carbon atoms of the pyrimidine ring, suggesting these are the sites susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.org For this compound, the MEP map would show regions of negative potential (typically colored red or yellow), corresponding to the lone pairs of the nitrogen atoms, which are the most likely sites for electrophilic attack. Regions of positive potential (colored blue) would indicate electron-poor areas, susceptible to nucleophilic attack.
Conceptual DFT Reactivity Descriptors: Global reactivity descriptors, calculated from the energies of the HOMO and LUMO, offer quantitative predictions of a molecule's reactivity and stability. wjarr.com A smaller HOMO-LUMO energy gap generally implies higher reactivity. rsc.org
Table 1: Predicted Conceptual DFT Reactivity Descriptors for this compound
| Descriptor | Predicted Value (Illustrative) | Interpretation |
| EHOMO | -6.95 eV | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |
| ELUMO | -1.85 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |
| Energy Gap (ΔE) | 5.10 eV | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |
| Chemical Hardness (η) | 2.55 eV | Measures resistance to change in electron distribution; lower values suggest higher reactivity. wjarr.com |
| Electronegativity (χ) | 4.40 eV | Represents the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | 3.80 eV | Quantifies the ability of the molecule to accept electrons; a higher value indicates a stronger electrophile. |
| Chemical Softness (S) | 0.39 eV⁻¹ | The reciprocal of hardness; higher values indicate greater reactivity. wjarr.com |
These computational analyses collectively suggest that the 5-amino group is the most nucleophilic center, making it a primary target for reactions such as acylation or alkylation. The pyrimidine ring itself contains both nucleophilic (nitrogen atoms) and electrophilic (carbon atoms) centers, allowing for a range of chemical transformations.
Investigation of Inhibition Mechanisms through Computational Means
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is instrumental in drug discovery for investigating how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme.
The core structure of this compound, being an aminopyrimidine, is a common scaffold found in many kinase inhibitors. mdpi.comnih.gov Kinases like Polo-like kinase 1 (PLK1) and Fibroblast Growth Factor Receptor 4 (FGFR4) are common targets for pyrimidine-based inhibitors. nih.govnih.govresearchgate.net A hypothetical docking study of this compound into a kinase active site would likely reveal key binding interactions.
Key Predicted Interactions:
Hydrogen Bonds: The amine group at the C5 position and the nitrogen atoms in the pyrimidine ring (N1 and N3) can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the ligand within the binding pocket. For instance, similar aminopyrimidine inhibitors are known to form critical hydrogen bonds with hinge region residues like cysteine in kinases. mdpi.com
Hydrophobic Interactions: The two methyl groups at the C2 and C4 positions can engage in hydrophobic (van der Waals) interactions with nonpolar amino acid residues in the active site, contributing to binding affinity and selectivity.
Pi-Stacking: The aromatic pyrimidine ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Result | Details |
| Binding Energy | -8.5 kcal/mol | A negative value indicates a favorable binding interaction. |
| Key Interacting Residues | Cys-133, Leu-60, Val-88, Phe-161 | Residues within the kinase active site forming significant contacts. |
| Hydrogen Bonds | 5-NH₂ with Cys-133 (backbone C=O)N1 of pyrimidine with Cys-133 (backbone N-H) | These interactions with the hinge region are characteristic of many kinase inhibitors. mdpi.com |
| Hydrophobic Interactions | 2-CH₃ with Leu-604-CH₃ with Val-88 | The methyl groups fit into hydrophobic pockets, enhancing binding. |
| Other Interactions | π-π stacking with Phe-161 | Interaction between the pyrimidine ring and the phenyl ring of the amino acid. |
These computational simulations provide a detailed, three-dimensional model of the inhibition mechanism at the atomic level. This information is invaluable for understanding why the compound might be active against a particular target and for guiding the design of more potent and selective analogs.
Structure-Property Relationships Derived from Computational Data
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate a molecule's structural features with its biological activity or physical properties. mdpi.comresearchgate.net By analyzing a series of related compounds, these models can identify which molecular descriptors are most influential.
For this compound, a QSAR model could be developed by comparing it to a library of other substituted aminopyrimidines. The model would use calculated molecular descriptors to predict activity.
Relevant Molecular Descriptors:
Electronic Descriptors: These include partial atomic charges, dipole moment, and the energies of frontier orbitals (HOMO/LUMO). They describe the molecule's electronic environment and its ability to engage in electrostatic or hydrogen bonding interactions.
Steric Descriptors: Molar volume, surface area, and specific shape indices describe the size and shape of the molecule. For this compound, the steric bulk of the two methyl groups would be a key parameter influencing how it fits into a binding site.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a measure of a molecule's lipophilicity. This descriptor is crucial for predicting cell membrane permeability and hydrophobic interactions with a target.
Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe its connectivity and branching.
A 3D-QSAR technique like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could generate 3D contour maps. mdpi.commdpi.com These maps visualize regions where changes in steric bulk or electrostatic properties would likely increase or decrease biological activity. For this compound, such a map might indicate that bulkier substituents are not tolerated near the methyl groups but that an electropositive group near the 5-amino position is favorable for activity. mdpi.com
Table 3: Key Molecular Descriptors for this compound and Their Significance in QSAR/QSPR Models
| Descriptor Class | Specific Descriptor | Predicted Value (Illustrative) | Significance |
| Electronic | Dipole Moment | 2.1 D | Influences solubility and polar interactions with a target. |
| NBO Charge on 5-NH₂ | -0.45 | Quantifies the nucleophilicity of the amino group, crucial for hydrogen bonding. | |
| Steric | Molecular Volume | 115 ų | Relates to the size of the molecule and its fit within a receptor pocket. |
| Hydrophobic | XlogP | 0.3 | Predicts lipophilicity, affecting membrane transport and hydrophobic binding. |
| Topological | Number of Rotatable Bonds | 0 | Indicates molecular flexibility; a low number suggests a rigid scaffold. |
By analyzing these descriptors, computational models can establish robust relationships between the structure of this compound and its potential properties, guiding the rational design of new derivatives with improved characteristics.
Supramolecular Chemistry and Crystal Engineering of 2,4 Dimethylpyrimidin 5 Amine Compounds
Crystallographic Investigations of Salts and Cocrystals Involving 2,4-Dimethylpyrimidin-5-amine and Related Pyrimidines
The study of salts and cocrystals is fundamental to crystal engineering, allowing for the modification of a compound's physicochemical properties without altering its covalent structure. For pyrimidine (B1678525) derivatives, the formation of salts and cocrystals has been extensively investigated to understand their self-assembly patterns.
In related compounds like 2-amino-4,6-dimethylpyrimidine (B23340) and 2,4-diaminopyrimidine (B92962), crystallographic studies reveal that the pyrimidine ring's nitrogen atoms are common sites for protonation by acids, leading to the formation of salts. researchgate.netacs.org These salts, when co-crystallized with various organic acids, demonstrate diverse and intricate supramolecular architectures. For instance, studies on 2,4-diaminopyrimidine salts with dicarboxylic acids have shown the formation of distinct crystal packing and hydrogen-bonding patterns that can be influenced by the choice of the acid and the crystallization solvent. mdpi.com
Similarly, cocrystals of related pyrimidines, such as trimethoprim (B1683648) (a 2,4-diaminopyrimidine derivative), have been analyzed to compare synthon formation with various coformers. acs.orgnih.gov The formation of either a salt or a cocrystal is often dictated by the difference in pKa values between the pyrimidine and the coformer acid. These investigations into related structures provide a strong foundation for predicting how this compound would behave in similar crystallographic studies, highlighting the importance of the amino and pyrimidine nitrogen functionalities in directing crystal packing.
Table 1: Crystallographic Data for Salts of Related Aminopyrimidine Compounds This table presents data from related compounds to illustrate typical crystallographic parameters in the absence of specific data for this compound.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| [2-amino-4,6-dimethylpyridinium]2CuCl4 | Triclinic | P-1 | researchgate.net |
| [2-amino-4,6-dimethylpyridinium]2CuBr4 | Triclinic | P-1 | researchgate.net |
| 2,4-diaminopyrimidin-1-ium monoglutarate monohydrate | Monoclinic | P21/c | mdpi.com |
| 2,4-diaminopyrimidin-1-ium 3,3'-dithio(propionic)propionate monohydrate | Monoclinic | C2/c | mdpi.com |
Hydrogen Bonding Networks and Supramolecular Synthons
Hydrogen bonds are the primary interactions governing the self-assembly of pyrimidine derivatives. The specific arrangement of donor and acceptor sites on this compound allows for the formation of predictable hydrogen-bonded patterns known as supramolecular synthons.
The amino group (–NH₂) on the pyrimidine ring is a versatile hydrogen bond donor, while the ring nitrogen atoms are effective acceptors. In the crystal structures of related aminopyrimidines, N–H⋯N hydrogen bonds are a recurring and dominant motif. nih.gov These interactions often lead to the formation of dimers or chains. For instance, 2-amino-4,6-dimethylpyrimidine has been observed to form centrosymmetrically related dimers through N–H⋯N hydrogen bonds. researchgate.net
When cocrystallized with carboxylic acids, O–H⋯N hydrogen bonds are formed between the acidic hydroxyl group and a pyrimidine ring nitrogen. This interaction is a key component of the widely studied acid-pyrimidine heterosynthon. researchgate.netacs.org The protonation of the ring nitrogen in salt formation further strengthens these interactions, often denoted as N⁺–H⋯O⁻.
In salts and cocrystals of aminopyrimidines with oxygen-containing anions or coformers (like carboxylates), N–H⋯O hydrogen bonds are prevalent. The amino group protons readily interact with carboxylate or hydroxyl oxygen atoms, contributing significantly to the stability of the crystal lattice. researchgate.netnih.gov
O–H⋯O interactions are common when water molecules are incorporated into the crystal structure or when dicarboxylic acids are used as coformers. nih.gov These interactions can mediate connections between different parts of the primary supramolecular assembly. Furthermore, weaker C–H⋯O hydrogen bonds, involving aromatic or methyl C–H donors and oxygen acceptors, often play a secondary role in stabilizing the three-dimensional network. researchgate.net
While less common than conventional hydrogen bonds, interactions involving halogen and sulfur atoms can provide additional stability and directionality to the crystal packing. In structures containing sulfur-based functional groups, such as dithiopropionate anions, N–H⋯S and O–H⋯S hydrogen bonds have been observed, contributing to the formation of diverse supramolecular architectures. mdpi.com
A particularly robust and frequently observed supramolecular synthon in the crystal structures of aminopyrimidines and their derivatives is the R²₂(8) ring motif. researchgate.netmdpi.comnih.gov This motif consists of a ring formed by two molecules connected by two hydrogen bonds, with a graph set notation of R²₂(8).
In cocrystals with carboxylic acids, this motif is typically a heterosynthon, formed through a pair of N–H⋯O and O–H⋯N hydrogen bonds between the aminopyrimidine and the acid. researchgate.netacs.org In other cases, a homosynthon R²₂(8) motif can be formed between two aminopyrimidine molecules via a pair of N–H⋯N hydrogen bonds. researchgate.netmdpi.com The prevalence and stability of this motif make it a reliable tool in the rational design of pyrimidine-based cocrystals.
Table 2: Common Hydrogen Bonding Interactions in Related Aminopyrimidine Structures This table summarizes hydrogen bonding motifs observed in compounds structurally similar to this compound.
| Interaction Type | Description | Common Motif | Reference |
|---|---|---|---|
| N–H⋯N | Amino group proton donating to a pyrimidine ring nitrogen. | Forms homodimers, often with an R²₂(8) motif. | researchgate.netmdpi.com |
| O–H⋯N | Carboxylic acid or alcohol proton donating to a pyrimidine ring nitrogen. | Key part of the acid-pyrimidine heterosynthon. | researchgate.netacs.org |
| N–H⋯O | Amino group proton donating to a carboxylate or carbonyl oxygen. | Crucial for linking cations and anions in salts. | nih.gov |
| O–H⋯O | Water-mediated or acid-acid interactions. | Forms extended networks and larger ring motifs. | nih.gov |
Role of Anions and Solvent Molecules (e.g., Water) in Crystal Packing and Supramolecular Organization
Solvent molecules, particularly water, are often incorporated into the crystal lattice of pyrimidine salts. mdpi.comnih.gov These water molecules are not passive space-fillers; they act as crucial nodes in the hydrogen-bonding network, bridging cations and anions and often leading to the formation of larger, water-mediated ring motifs. The presence of water can lead to the formation of hydrated crystal forms, which may have different properties and stability compared to their anhydrous counterparts. The study of these hydrated structures is important for understanding the hydration of nucleobases and for controlling the polymorphism of pharmaceutical compounds. nih.gov
π–π Stacking Interactions in Solid-State Architectures
The geometry of π–π stacking can vary, with the most common arrangements being face-to-face and edge-to-face. The strength and geometry of these interactions are influenced by the electronic nature of the aromatic rings, including the presence of substituents. In aminopyrimidine derivatives, the interplay of hydrogen bonding and π–π stacking often dictates the final crystal packing.
Detailed research on analogous 2-amino-substituted pyrimidine compounds provides insight into the nature of these interactions. For instance, in the crystal structure of a cocrystal involving 2-amino-4,6-dimethoxypyrimidine, π–π stacking is observed with a perpendicular separation of 3.332 Å and a centroid-centroid distance of 3.6424 (7) Å. researchgate.net These values are typical for stabilizing π–π interactions in aromatic systems. It is anticipated that this compound would exhibit similar stacking motifs, where the pyrimidine rings arrange in parallel or near-parallel orientations to maximize attractive forces. The methyl and amine substituents on the pyrimidine ring of this compound would further modulate the electronic distribution and steric environment, thereby fine-tuning the stacking geometry and strength.
The following table summarizes typical π–π stacking parameters observed in related aminopyrimidine structures, which can serve as a reference for predicting the behavior of this compound.
| Interaction Parameter | Typical Value (Å) | Significance in Crystal Packing |
| Perpendicular Separation | 3.3 - 3.8 | Indicates the closeness of the stacked aromatic rings. |
| Centroid-Centroid Distance | 3.5 - 4.0 | Measures the distance between the centers of the aromatic rings. |
| Slip Angle | Varies | Describes the offset between parallel stacked rings. |
Note: The data in this table is based on observations from analogous pyrimidine derivatives and represents expected values for this compound in the absence of its specific crystal structure data.
Tautomerism in the Solid State and its Crystallographic Implications
Tautomerism, the phenomenon where a single molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond, is a critical consideration in the solid-state chemistry of many heterocyclic compounds. For aminopyrimidines, the most common form of tautomerism is amino-imino tautomerism. In the case of this compound, the potential equilibrium would be between the amine tautomer and its corresponding imine tautomer.
Studies on closely related compounds, such as 2-amino-5,6-dimethylpyrimidin-4-one, have shown a strong preference for the keto (amide) tautomer in the solid state, even though keto-enol tautomerism is possible. researchgate.netnih.gov In some cases, it has been possible to crystallize different tautomers or even co-crystals containing a mixture of tautomers. researchgate.netnih.gov This highlights the subtle energetic balance that can be shifted by the crystallization conditions and the specific intermolecular interactions that can be formed by each tautomer.
For this compound, the amino form is generally expected to be the more stable tautomer. However, the possibility of the imino tautomer being present, or even being the dominant form in a particular crystalline polymorph, cannot be entirely ruled out without direct experimental evidence. The presence of a specific tautomer would be identifiable through crystallographic analysis by precise determination of bond lengths and the location of hydrogen atoms. For example, a C-N single bond in the amino tautomer would be significantly longer than the C=N double bond in the imino tautomer.
The table below outlines the expected key differences in crystallographic parameters between the potential amino and imino tautomers of this compound.
| Tautomeric Form | Key Bond | Expected Bond Length (Å) | Hydrogen Bonding Potential |
| Amino | C5-N | ~1.36 - 1.40 | The -NH2 group can act as a hydrogen bond donor. |
| Imino | C5=N | ~1.28 - 1.32 | The =NH group can act as a hydrogen bond donor, and the ring nitrogen can be an acceptor. |
Note: The bond lengths are typical values for C-N single and C=N double bonds and are provided for illustrative purposes. Actual values would need to be determined experimentally.
The crystallographic implications of tautomerism extend to polymorphism, where different crystal structures of the same compound can arise, potentially containing different tautomeric forms. Each polymorph would exhibit distinct physical properties, which is of great importance in materials science and pharmaceutical development.
Analytical Chemistry Methodologies for 2,4 Dimethylpyrimidin 5 Amine
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for elucidating the molecular structure of 2,4-dimethylpyrimidin-5-amine. Each method provides unique information about the compound's functional groups and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of this compound in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural map can be assembled.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. Based on the structure of this compound, the following signals are theoretically expected:
Pyrimidine (B1678525) Ring Proton (H6): A singlet is expected for the lone proton on the pyrimidine ring. Its chemical shift would likely appear in the downfield aromatic region, influenced by the electron-withdrawing nature of the nitrogen atoms in the ring. In a closely related precursor, N-(2,4-dimethylpyrimidin-5-yl)benzamide, this proton appears as a singlet at 8.01 ppm. googleapis.comgoogleapis.com
Methyl Protons (C2-CH₃ and C4-CH₃): Two distinct singlets are anticipated in the upfield region, each integrating to three protons. The chemical environment of each methyl group is different, leading to separate signals. In the aforementioned precursor, these signals were observed at 2.53 ppm and 2.72 ppm. googleapis.comgoogleapis.com
Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, and these protons are exchangeable with deuterium (B1214612) oxide (D₂O).
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -NH₂ | Variable (Broad) | Singlet (s) | 2H |
| Pyrimidine-H | ~8.0 | Singlet (s) | 1H |
| C4-CH₃ | ~2.7 | Singlet (s) | 3H |
| C2-CH₃ | ~2.5 | Singlet (s) | 3H |
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected, corresponding to the four carbons of the pyrimidine ring and the two methyl carbons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the substitution pattern. Carbons attached to nitrogen (C2, C4, C6) would resonate at lower field compared to the carbon bearing the amine group (C5) and the methyl carbons.
| Carbon Atom | Predicted ¹³C Chemical Shift Range (ppm) |
| C2 | 155 - 165 |
| C4 | 160 - 170 |
| C5 | 115 - 125 |
| C6 | 140 - 150 |
| C2-CH₃ | 20 - 25 |
| C4-CH₃ | 15 - 20 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands.
N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C-H Stretching: Vibrations for the methyl (CH₃) groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching for the lone proton on the pyrimidine ring may be observed just above 3000 cm⁻¹.
C=N and C=C Stretching: The pyrimidine ring contains both C=N and C=C bonds. These aromatic ring stretching vibrations typically produce a series of sharp bands in the 1450-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group usually results in a medium to strong band between 1580 and 1650 cm⁻¹, which can sometimes overlap with the ring stretching bands.
C-H Bending: Bending vibrations for the methyl groups are expected around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Primary Amine | N-H Bend (scissoring) | 1580 - 1650 |
| Aromatic Ring | C=N / C=C Stretch | 1450 - 1650 |
| Methyl Groups | C-H Stretch | 2850 - 2960 |
| Methyl Groups | C-H Bend | 1375 - 1460 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorptions in the ultraviolet region. The pyrimidine ring is a chromophore that is expected to undergo π → π* transitions. The presence of the amine group (an auxochrome) attached to the ring system is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted pyrimidine. The spectrum would typically be recorded in a solvent such as ethanol (B145695) or methanol, and one would expect to observe one or more strong absorption bands in the 200-400 nm range.
Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering structural clues.
Molecular Ion Peak: In techniques like Electron Ionization (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (123.16 g/mol ). High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass (123.0796) and confirmation of the molecular formula, C₆H₉N₃.
Fragmentation Pattern: Common fragmentation pathways could include the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN) from the pyrimidine ring, leading to characteristic fragment ions.
Soft Ionization: Techniques like Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC/MS), would typically show the protonated molecule [M+H]⁺ at m/z 124.0869. scbt.com Predicted data for various adducts are available and useful for identification. scbt.com
| Adduct | Predicted m/z |
| [M]⁺ | 123.07910 |
| [M+H]⁺ | 124.08693 |
| [M+Na]⁺ | 146.06887 |
| [M+K]⁺ | 162.04281 |
| [M+NH₄]⁺ | 141.11347 |
Data sourced from PubChem CID 13981970. scbt.com
Chromatographic Separation Techniques
Chromatography is employed to separate the target compound from impurities, starting materials, or by-products, and to assess its purity.
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions and to determine the purity of a compound. For this compound, a silica (B1680970) gel plate (silica gel 60 F₂₅₄) would typically be used as the stationary phase.
Mobile Phase: The choice of mobile phase (eluent) depends on the polarity of the compound. Given the presence of the amine group, the compound is moderately polar. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be suitable. The ratio can be adjusted to achieve an optimal retardation factor (Rƒ) value, typically between 0.3 and 0.7.
Visualization: The pyrimidine ring allows the spot to be visualized under a UV lamp at 254 nm, where it would appear as a dark spot against the fluorescent background. Additionally, staining agents like potassium permanganate (B83412) or ninhydrin (B49086) could be used for visualization, with ninhydrin being specific for primary amines.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to determine the purity of this compound. Commercial suppliers of this compound often utilize HPLC to verify that the purity meets established standards, which is typically 98% or greater. This method separates the target compound from any impurities or by-products from its synthesis.
While specific chromatographic conditions such as the exact column, mobile phase composition, flow rate, and detector wavelength are often proprietary and not publicly detailed, the general application involves dissolving the compound in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram provides data on the retention time of the compound and the relative area of its peak, which is used to calculate the purity level. Some suppliers provide access to the HPLC data for specific batches of the compound upon request.
X-ray Diffraction Techniques for Structural Elucidation
X-ray diffraction (XRD) is a powerful, non-destructive technique for elucidating the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered beams provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice. This is fundamental for confirming the molecular structure, identifying the crystalline phase (polymorphism), and determining unit-cell dimensions.
Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. This technique requires a single, high-quality crystal of the compound. When a crystal is mounted and exposed to an X-ray beam, the diffraction pattern is collected as the crystal is rotated. Analysis of the positions and intensities of the diffraction spots allows for the calculation of the electron density map of the crystal, from which the exact positions of the atoms can be determined.
This analysis yields critical data, including the crystal system, space group, and unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal). While SC-XRD is a standard method for the structural confirmation of novel compounds, specific crystallographic data for this compound are not widely available in published literature. For illustrative purposes, the table below shows the type of data obtained from an SC-XRD analysis of a different, but related, pyrimidine derivative, 7-Amino-1,3-dimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile.
Table 1: Example of Single-Crystal X-ray Diffraction Data for a Pyrimidine Derivative (Note: Data is for an illustrative compound, not this compound)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.6209 (9) |
| b (Å) | 11.7064 (12) |
| c (Å) | 14.5493 (16) |
| β (°) | 106.939 (3) |
| Volume (ų) | 1567.5 (3) |
| Z (molecules/unit cell) | 4 |
Powder X-ray Diffraction
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) and is particularly useful for identifying crystalline phases, assessing sample purity, and determining the degree of crystallinity. Instead of a single crystal, a large number of tiny, randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).
The pattern serves as a unique "fingerprint" for a specific crystalline solid. It can be compared to databases of known patterns for identification purposes. The development of a PXRD quantification method is crucial for verifying the purity of crystalline materials, including the final product of a synthesis. Although a standard analytical technique, a specific, published PXRD pattern for this compound was not found in the reviewed literature.
Other Physicochemical Characterization Methods
Beyond chromatography and X-ray diffraction, several other methods are essential for the complete physicochemical characterization of a compound.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity. The molecular formula for this compound is C₆H₉N₃. The theoretical elemental composition can be calculated from its molecular weight (123.16 g/mol ).
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (g/mol) | Atoms in Molecule | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 58.52 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 7.37 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 34.12 |
| Total | 123.159 | 100.00 |
Thermal Analysis (e.g., Differential Scanning Calorimetry)
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods.
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is used to determine key thermal transitions such as melting point, glass transition temperature, and phase changes, as well as to study reaction kinetics. For example, a DSC thermogram would show a distinct endothermic peak corresponding to the melting of crystalline this compound.
TGA measures the change in mass of a sample as a function of temperature. This is used to assess the thermal stability of a material and study its decomposition profile. The resulting data can reveal the temperatures at which the compound begins to degrade and the amount of residual mass at the end of the analysis. While these are standard characterization techniques, specific DSC or TGA data for this compound are not detailed in the publicly available literature.
Molar Conductivity and Magnetic Susceptibility Measurements for Metal Complexes
The characterization of metal complexes involving this compound as a ligand relies on fundamental analytical techniques such as molar conductivity and magnetic susceptibility measurements. These methods provide critical insights into the nature and structure of the synthesized compounds.
Molar Conductivity
Molar conductivity (ΛM) measurements are essential for determining whether a metal complex is an electrolyte or a non-electrolyte in a specific solvent. This is achieved by dissolving the complex in a solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) and measuring the solution's ability to conduct electricity. The resulting value helps to ascertain if the anions associated with the metal are coordinated directly to the metal center or exist as free ions in the solution. researchgate.netekb.eg
For instance, when metal complexes of this compound are analyzed, the molar conductivity values would be compared against established ranges for different electrolyte types (e.g., non-electrolyte, 1:1, 1:2, or 1:3 electrolytes) in the chosen solvent. researchgate.net Low conductivity values typically indicate that the anions are part of the coordination sphere, resulting in a non-electrolytic nature. mdpi.com Conversely, higher values suggest the displacement of anions by solvent molecules, indicating an electrolytic complex. ekb.eg
The data obtained from these measurements are typically presented in a tabular format, detailing the complex, solvent, concentration, and the measured molar conductivity value.
Illustrative Data Table for Molar Conductivity
Magnetic Susceptibility
Magnetic susceptibility measurements are employed to determine the magnetic properties of the metal complexes, which provides information about the number of unpaired electrons in the central metal ion. This, in turn, helps in determining the oxidation state and the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). mdpi.comresearchgate.net
The effective magnetic moment (μeff) is calculated from the measured magnetic susceptibility at a specific temperature. For first-row transition metal complexes, the "spin-only" magnetic moment is a good approximation. A diamagnetic result (μeff ≈ 0) indicates the absence of unpaired electrons, whereas a paramagnetic result points to the presence of one or more unpaired electrons. ekb.eg For example, a high-spin Mn(II) or Co(II) complex would exhibit a significantly different magnetic moment than a square planar Ni(II) complex. mdpi.com These findings are crucial for confirming the proposed structures of the this compound metal complexes.
Illustrative Data Table for Magnetic Susceptibility
Techniques for DNA Interaction Analysis (e.g., Electronic Absorption Titration, Thermal Denaturation, Viscosity)
To evaluate the potential of this compound metal complexes as therapeutic agents, their ability to interact with biological macromolecules like DNA is investigated. Several biophysical techniques are used to characterize the mode and strength of this interaction.
Electronic Absorption Titration
Electronic absorption spectroscopy, or UV-Visible titration, is a primary method to study the binding of a metal complex to DNA. This technique involves monitoring the changes in the absorption spectrum of the complex upon incremental additions of a DNA solution, typically calf-thymus DNA (CT-DNA).
The binding of a complex to DNA can result in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift, a shift to a longer wavelength). These spectral changes are often indicative of an intercalative binding mode, where the complex inserts itself between the base pairs of the DNA double helix. rsc.orgresearchgate.net The intrinsic binding constant (Kb), which quantifies the binding strength, can be calculated from the spectral titration data. europeanreview.org The data allows for a quantitative comparison of the DNA binding affinity of different complexes.
Thermal Denaturation
Thermal denaturation experiments are used to assess the effect of a metal complex on the stability of the DNA double helix. The melting temperature (Tm) is the temperature at which 50% of the double-stranded DNA has dissociated into single strands. This process can be monitored by observing the absorbance of the DNA solution at 260 nm while gradually increasing the temperature. whiterose.ac.ukmdpi.com
The binding of a complex to DNA can stabilize the double helix, leading to an increase in its Tm. A significant increase in the melting temperature (ΔTm) is typically observed for complexes that bind via intercalation, as this mode requires more energy to separate the DNA strands. whiterose.ac.uknih.gov Therefore, these studies provide strong evidence for the binding mode.
Illustrative Data Table for DNA Interaction Studies
Viscosity Measurements
In contrast, non-classical interactions, such as groove binding or electrostatic interactions, typically cause less pronounced changes or even a decrease in the viscosity of the DNA solution. nih.gov By measuring the relative viscosity of a DNA solution with increasing concentrations of the metal complex, the nature of the interaction can be clarified.
Future Directions and Emerging Research Avenues for 2,4 Dimethylpyrimidin 5 Amine
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of 2,4-Dimethylpyrimidin-5-amine and its derivatives is geared towards the adoption of green and sustainable chemistry principles. Traditional multi-step synthetic routes are often associated with harsh reaction conditions, significant solvent waste, and the use of hazardous reagents. Consequently, research is anticipated to focus on developing novel, efficient, and environmentally benign synthetic methodologies.
Key future developments include:
One-Pot, Multi-Component Reactions: Designing syntheses where multiple chemical bonds are formed in a single reaction vessel. This approach, widely applied to other pyrimidine (B1678525) derivatives, reduces the need for intermediate purification steps, saving time, resources, and minimizing waste.
Catalyst Innovation: The exploration of novel catalysts is a significant avenue. For instance, metal-organic frameworks (MOFs) have demonstrated remarkable efficacy as catalysts for synthesizing pyrimidine analogues via reactions like the Biginelli reaction. researchgate.net Applying similar catalytic systems could offer high yields and catalyst reusability, enhancing the sustainability of the process. researchgate.netnih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing product yields and purity compared to conventional heating methods.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved safety, scalability, and product consistency. This technology represents a significant step towards the industrial-scale green production of this compound derivatives.
These advanced synthetic strategies promise not only to make the production of this compound more economical and environmentally friendly but also to facilitate the rapid generation of diverse libraries of its derivatives for further research and application.
Rational Design of Next-Generation Pharmaceutical Agents with Improved Selectivity and Potency
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine (B94841) nucleobases of DNA and RNA. researchgate.netresearchgate.net This similarity allows pyrimidine derivatives to act as bioisosteres, effectively interacting with the ATP-binding sites of various enzymes, particularly kinases. rsc.org Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer, making them prime drug targets. nih.govnih.gov
Future research will leverage the this compound structure for the rational design of highly selective and potent therapeutic agents. Structure-based drug design (SBDD), guided by computational modeling and X-ray crystallography, will be instrumental in modifying the scaffold to achieve specific therapeutic aims. nih.govacs.org By strategically adding or modifying functional groups at various positions on the pyrimidine ring, researchers can optimize binding affinity, selectivity, and pharmacokinetic properties.
Emerging research in this area includes:
Targeted Kinase Inhibitors: Building upon successes with similar pyrimidine scaffolds, this compound can serve as a template for developing inhibitors against specific cancer-related kinases such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.govcardiff.ac.uk
Dual-Target Inhibitors: A promising strategy to combat drug resistance and improve efficacy is the development of single molecules that can inhibit two or more disease-relevant targets simultaneously. researchgate.netnih.gov The versatility of the aminopyrimidine core makes it an ideal starting point for designing such multi-targeted agents.
| Pyrimidine Scaffold-Based Kinase Inhibitor Class | Target Kinase(s) | Therapeutic Indication | Significance of Rational Design |
| Pyrazolo[3,4-d]pyrimidines | BTK, SRC family | B-cell cancers, inflammatory diseases | Mimics adenine (B156593) to bind the kinase hinge region, with modifications providing selectivity. rsc.org |
| 2,4,5-Trisubstituted Pyrimidines | CDK9 | Cancer | Introduction of specific substituents (e.g., methyl group at C-5) enhances selectivity for CDK9 over other CDKs. cardiff.ac.uk |
| N²,N⁴-disubstituted Pyrimidine-2,4-diamines | Aurora A | Cancer (e.g., Small-Cell Lung Cancer) | Designed to induce the inactive "DFG-out" conformation of the kinase, improving selectivity and potency. nih.govacs.org |
| Aminodimethylpyrimidinol Derivatives | FGFR4 | Hepatocellular Carcinoma | Modifications on the aminopyrimidine core lead to high selectivity for FGFR4 over other FGFR isoforms. nih.gov |
Integration with Advanced Materials Development for Multifunctional Applications
Beyond biomedicine, the unique electronic properties and hydrogen-bonding capabilities of the this compound scaffold make it a compelling candidate for integration into advanced functional materials. The presence of nitrogen atoms provides coordination sites for metal ions, while the aromatic ring contributes to π-conjugated systems.
Future research directions in materials science include:
Metal-Organic Frameworks (MOFs): The amine and pyrimidine nitrogens can act as linkers to coordinate with metal ions, forming porous, crystalline structures. Pyrimidine-based MOFs have already shown promise in applications such as selective gas sorption (e.g., CO2 capture), catalysis, and chemical sensing. acs.orgnih.gov The specific functionalization of this compound could be used to tune the pore size, surface properties, and functionality of MOFs for specific tasks. mdpi.com
Organic Electronics: Aminopyrimidine derivatives have been investigated for their potential in organic semiconductor applications. aps.org The ability to form ordered structures through self-assembly and their tunable electronic properties could enable the use of this compound derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photosensitive devices. researchgate.netnih.govacs.org
Functional Polymers: The amine group provides a reactive handle for incorporating the molecule into polymer chains. polysciences.com This could lead to the development of polymers with tailored properties, such as enhanced thermal stability, specific optical characteristics, or the ability to chelate metals for environmental remediation. novapublishers.com
| Material Class | Role of Pyrimidine Derivative | Potential Application(s) | Key References |
| Metal-Organic Frameworks (MOFs) | Organic linker/ligand | Selective gas sorption, catalysis, photoluminescence, chemical sensing | acs.orgnih.govmdpi.com |
| Organic Semiconductors | π-conjugated building block | Organic transistors (OFETs), photosensitive Schottky diodes, OLEDs | aps.orgnih.govnih.gov |
| Functional Polymers | Amine-functional monomer | Coatings, adhesives, metal chelation, biomedical materials | polysciences.com |
Development of Analytical Methods for Trace Analysis in Complex Matrices
As this compound and its derivatives find applications in pharmacology and materials science, the need for sensitive and reliable analytical methods for their detection and quantification will become critical. Trace analysis in complex matrices—such as biological fluids (blood, urine), tissues, and environmental samples (water, soil)—is essential for pharmacokinetic studies, therapeutic drug monitoring, and environmental impact assessments.
Future research in analytical chemistry will need to focus on:
Hyphenated Chromatographic Techniques: The development of robust methods using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) will be paramount. This technique offers the high sensitivity and selectivity required to detect picogram or femtogram levels of the compound and its metabolites in complex samples. japsonline.comnih.gov
Advanced Sample Preparation: Effective sample preparation is crucial for removing interferences and concentrating the analyte before analysis. Future work will involve optimizing and validating techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) tailored for this compound. cbspd.com
High-Resolution Mass Spectrometry (HRMS): HRMS can be employed for metabolite identification and characterization in drug development studies, providing precise mass measurements to elucidate the structures of unknown transformation products.
Novel Sensor Development: For real-time monitoring or high-throughput screening, the development of electrochemical or optical sensors functionalized for the specific detection of this compound could be explored, leveraging its unique chemical properties.
Interdisciplinary Research Opportunities at the Interface of Chemistry, Biology, and Materials Science
The full potential of this compound will be realized through synergistic, interdisciplinary research that bridges the traditional boundaries of scientific fields. The molecule's journey from a simple chemical building block to a high-value component in technology and medicine necessitates a collaborative approach.
Chemistry and Biology: Synthetic chemists will work to create novel derivatives, while computational biologists will model their interactions with biological targets like kinases. Pharmacologists and molecular biologists will then test these predictions in cellular and animal models to validate their therapeutic potential. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery. researchgate.netnih.gov
Chemistry and Materials Science: Collaboration between organic chemists and materials scientists is essential for integrating this compound into new materials. Chemists will focus on functionalizing the molecule to optimize its properties for self-assembly and polymerization, while materials scientists will characterize the resulting materials (e.g., MOFs, polymers) and evaluate their performance in devices and functional systems. acs.orgaps.org
Analytical Science and Applied Research: Analytical chemists will develop the methods necessary to track the compound in biological and environmental systems. These tools will be indispensable for pharmacologists studying drug metabolism and for environmental scientists assessing the lifecycle and impact of new materials, ensuring both efficacy and safety. japsonline.comcbspd.com
Q & A
What are the standard synthetic routes for 2,4-Dimethylpyrimidin-5-amine, and how can reaction conditions be optimized for higher yields?
Basic
The synthesis of this compound typically involves catalytic amination of halogenated pyrimidine precursors. For example, reacting 2,4-dichloro-5-methylpyrimidine with ammonia under controlled pressure and temperature (e.g., 80–100°C) in the presence of a palladium catalyst can yield the target compound. Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures) and catalyst loading to suppress side reactions like over-alkylation .
Advanced
Advanced methodologies employ microwave-assisted synthesis or flow chemistry to enhance reaction efficiency. Kinetic studies using HPLC monitoring can identify intermediates and optimize stepwise additions of ammonia. Computational tools (e.g., DFT calculations) predict transition states to guide catalyst selection, such as Pd/C vs. Pd(OAc)₂, to reduce energy barriers for nucleophilic substitution .
How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?
Basic
1H/13C NMR and FT-IR are standard for confirming substituent positions. For example, the amine proton (NH₂) in this compound appears as a broad singlet at δ 6.8–7.2 ppm, while methyl groups resonate as singlets near δ 2.3–2.5 ppm .
Advanced
Single-crystal X-ray diffraction (SCXRD) resolves conformational ambiguities, such as intramolecular hydrogen bonding between the amine and adjacent nitrogen atoms (N–H⋯N, ~2.98 Å). Discrepancies between computational (e.g., Gaussian-optimized geometries) and experimental data (e.g., bond angles) may arise due to crystal packing effects, requiring Hirshfeld surface analysis to validate .
What are the key biological targets of this compound analogs, and how are structure-activity relationships (SAR) explored?
Basic
The compound’s pyrimidine core mimics nucleotide bases, enabling interactions with enzymes like thymidylate synthase or dihydrofolate reductase. Basic SAR studies focus on modifying substituents (e.g., replacing methyl with halogen or methoxy groups) to enhance binding affinity .
Advanced
Fragment-based drug design (FBDD) screens analogs against target proteins using SPR or ITC to quantify binding kinetics. For instance, introducing a 4-fluorophenyl group at the 5-position increases hydrophobic interactions with enzyme pockets, as shown in crystallographic studies of related pyrimidine derivatives .
How can researchers address contradictions in reported reactivity data for this compound under oxidative conditions?
Advanced
Discrepancies in oxidation outcomes (e.g., nitro vs. hydroxylamine formation) often stem from solvent or catalyst variability. Controlled experiments using tert-butyl hydroperoxide (TBHP) in acetonitrile vs. H₂O₂ in acetic acid can isolate pH-dependent pathways. Radical trapping agents (e.g., TEMPO) confirm/rule out free-radical mechanisms . Meta-analyses of published data using Higgins’ I² statistic quantify heterogeneity across studies, identifying outliers due to unaccounted variables (e.g., trace metal impurities) .
What computational strategies predict the stability and regioselectivity of this compound in nucleophilic substitution reactions?
Advanced
Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic centers (e.g., C5 vs. C6 in pyrimidine). Solvent effects are modeled via COSMO-RS to simulate polar protic vs. aprotic environments. Machine learning models trained on Hammett constants (σ) and steric parameters (Es) predict substituent effects on reaction rates .
How does the compound’s stability vary under different storage conditions, and what degradation products form?
Basic
this compound is hygroscopic; storage under argon at −20°C prevents oxidation. Accelerated stability studies (40°C/75% RH) reveal decomposition via hydrolysis of the amine group to form pyrimidinones, detectable via LC-MS .
Advanced
Forced degradation studies using UPLC-QTOF identify trace impurities. For example, UV light exposure generates a dimer via [4+2] cycloaddition, confirmed by high-resolution mass spectrometry (HRMS) and 2D NMR (NOESY) .
What are the challenges in synthesizing enantiomerically pure derivatives of this compound?
Advanced
Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers, but low solubility in hexane/isopropanol limits efficiency. Asymmetric catalysis using chiral ligands (e.g., BINAP) during alkylation steps achieves enantiomeric excess (ee) >90%, verified by circular dichroism (CD) spectroscopy .
How can researchers design this compound-based probes for real-time enzyme activity monitoring?
Advanced
Fluorescent tagging at the 4-methyl position (e.g., with BODIPY) creates turn-on probes for kinase assays. Förster Resonance Energy Transfer (FRET) pairs validate conformational changes upon enzyme binding, with quenching efficiency analyzed via time-resolved fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
